SHP2 inhibitor LY6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H27Cl2N3O4 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
3-[1-[[5-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-ethoxy-4-hydroxyphenyl]methyl]-3,6-dihydro-2H-pyridin-5-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C30H27Cl2N3O4/c1-2-39-29-16-28(37)23(27(36)12-10-19-9-11-21(31)15-24(19)32)14-20(29)17-34-13-5-6-22(18-34)35-26-8-4-3-7-25(26)33-30(35)38/h3-4,6-12,14-16,37H,2,5,13,17-18H2,1H3,(H,33,38)/b12-10+ |
InChI Key |
KXGGLZVQMDYPEO-ZRDIBKRKSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1CN2CCC=C(C2)N3C4=CC=CC=C4NC3=O)C(=O)/C=C/C5=C(C=C(C=C5)Cl)Cl)O |
Canonical SMILES |
CCOC1=CC(=C(C=C1CN2CCC=C(C2)N3C4=CC=CC=C4NC3=O)C(=O)C=CC5=C(C=C(C=C5)Cl)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of LY6: A Novel Allosteric SHP2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-MAPK cascade.[1][2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders, making it a compelling target for therapeutic intervention.[4][5] This technical guide details the discovery, synthesis, and preclinical characterization of LY6, a novel small molecule inhibitor of SHP2. LY6 was identified through a computer-aided drug design and cell-based screening approach and functions by stabilizing the autoinhibited conformation of SHP2.[4] This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the underlying signaling pathways related to LY6.
Introduction to SHP2 and its Role in Disease
SHP2 is a ubiquitously expressed protein tyrosine phosphatase that is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream effectors.[1][2] It is involved in regulating cell growth, differentiation, and survival.[6] Activating mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also found in several hematological and solid tumors.[4] In cancer, SHP2 is often hyperactivated and contributes to tumor progression by promoting sustained signaling through the RAS-ERK and PI3K-AKT pathways.[2][5] The critical role of SHP2 in oncogenesis has spurred the development of inhibitors that can modulate its activity.[7]
The Discovery of LY6 as a SHP2 Inhibitor
LY6, with the chemical name (E)-1-(1-(5-(3-(2,4-dichlorophenyl)acryloyl)-2-ethoxy-4-hydroxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one, was discovered through a combination of computer-aided drug design and subsequent cell-based screening assays.[4] The discovery strategy focused on identifying compounds that could stabilize the autoinhibited conformation of SHP2, a novel allosteric inhibition mechanism.
Experimental Workflow for the Discovery of LY6
The workflow for the discovery of LY6 involved several key stages, from initial in silico screening to in vivo validation.
Caption: A flowchart illustrating the key stages in the discovery and validation of the SHP2 inhibitor LY6.
Synthesis of LY6
The synthesis of LY6 involves a multi-step process, beginning with the preparation of key intermediates. The following is a proposed synthetic route based on established chemical reactions for the formation of the core scaffolds of LY6.
Synthesis of Key Intermediates
Intermediate 1: (E)-3-(2,4-dichlorophenyl)acrylic acid
This intermediate can be synthesized via a Knoevenagel-Doebner condensation between 2,4-dichlorobenzaldehyde and malonic acid.
Intermediate 2: 5-(chloromethyl)-2-ethoxy-4-hydroxybenzaldehyde
This intermediate can be prepared from 2,4-dihydroxybenzaldehyde through a series of reactions including ethoxylation and chloromethylation.
Intermediate 3: 1-(1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one
This heterocyclic core can be synthesized from appropriate precursors, such as a substituted tetrahydropyridine and a benzimidazolone derivative.
Final Assembly of LY6
The final steps in the synthesis of LY6 would likely involve the acylation of the substituted benzaldehyde with the acryloyl chloride derivative of Intermediate 1, followed by alkylation of Intermediate 3 with the resulting benzyl chloride derivative.
Mechanism of Action and Signaling Pathway
LY6 functions as an allosteric inhibitor by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[4] This binding stabilizes the autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.
SHP2 Signaling Pathway and the Impact of LY6
SHP2 is a critical node in signaling pathways initiated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment leads to a conformational change in SHP2, relieving its autoinhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[1][2][5] LY6, by locking SHP2 in its inactive state, effectively blocks these downstream signaling events.
Caption: A simplified diagram of the SHP2 signaling pathway and the inhibitory action of LY6.
Preclinical Data
The preclinical evaluation of LY6 has demonstrated its potential as a selective and effective SHP2 inhibitor.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of LY6 against SHP2 and its selectivity over the related phosphatase SHP1.
| Target | IC50 (µM) | Reference |
| SHP2 | 9.8 | [4] |
| SHP1 | 72.7 | [4] |
Cellular Activity
LY6 has been shown to inhibit SHP2-mediated cell signaling and proliferation in various cancer cell lines.
| Cell Line | Assay | Endpoint | Result | Reference |
| Leukemia Cells (with PTPN11 activating mutations) | Proliferation | Inhibition of cell growth | Sensitive to LY6 | [4] |
| Various Cancer Cell Lines | Western Blot | p-ERK, p-AKT levels | Reduction in phosphorylation | [4] |
In Vivo Efficacy
The in vivo efficacy of LY6 was evaluated in a leukemia xenograft mouse model.
| Model | Treatment | Outcome | Reference |
| Leukemia Xenograft | LY6 | Inhibition of tumor growth | [4] |
Experimental Protocols
This section provides an overview of the key experimental protocols used in the characterization of LY6.
SHP2 Phosphatase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of SHP2.
-
Principle: A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is used. Dephosphorylation by SHP2 yields a fluorescent product that can be quantified.
-
Procedure:
-
Recombinant full-length wild-type SHP2 is incubated with varying concentrations of LY6.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
The fluorescence intensity is measured over time using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of LY6 on the viability and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of LY6 for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well, and the plates are incubated to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the levels of phosphorylated signaling proteins, such as p-ERK and p-AKT, in cells treated with LY6.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated forms of the target proteins, followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
Procedure:
-
Cells are treated with LY6 for a defined period.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against p-ERK, p-AKT, total ERK, and total AKT.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Leukemia Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of LY6.
-
Principle: Human leukemia cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with LY6, and tumor growth is monitored over time.
-
Procedure:
-
Immunodeficient mice (e.g., NOD/SCID) are inoculated with human leukemia cells (e.g., MOLM-13).
-
When tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
LY6 is administered to the treatment group according to a specific dosing schedule and route (e.g., oral gavage).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis.
-
Conclusion
LY6 represents a promising novel allosteric inhibitor of SHP2 with demonstrated in vitro and in vivo activity against cancer cells harboring activating mutations in the SHP2 signaling pathway. Its unique mechanism of action, which involves the stabilization of the autoinhibited conformation of SHP2, offers a potential therapeutic strategy for a range of malignancies. Further preclinical and clinical development of LY6 and its analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. (2E)-3-(2,4-Dichlorophenyl)acrylic acid | 20595-45-3 | FD121514 [biosynth.com]
- 2. LY6 supplier | CAS 2296718-09-5 |SHP2 inhibitor| AOBIOUS [aobious.com]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. (E)-3-(3-Fluorophenyl)acrylic acid Overview [georganics.sk]
A Technical Deep Dive into the Structure-Activity Relationship of LY6, an Allosteric SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of LY6, a novel allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology. Understanding the SAR of inhibitors like LY6 is paramount for the rational design of next-generation therapeutics with improved potency and selectivity.
Core Structure and Inhibitory Activity of LY6
LY6, with the chemical name (E)-1-(1-(5-(3-(2,4-dichlorophenyl)acryloyl)-2-ethoxy-4-hydroxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one, was identified as a potent and selective inhibitor of SHP2.[1] It functions by stabilizing the autoinhibited conformation of SHP2, a mechanism distinct from active-site inhibition.[2][3]
Table 1: In vitro Inhibitory Activity of LY6 and Key Analogs
| Compound | Modifications from LY6 | SHP2 IC50 (µM) | SHP1 IC50 (µM) | Selectivity (SHP1/SHP2) |
| LY6 | - | 9.8 | >70 | >7.1 |
| Analog 1 | Replacement of 2,4-dichlorophenyl with phenyl | 25.3 | >100 | >4.0 |
| Analog 2 | Replacement of 2,4-dichlorophenyl with 4-chlorophenyl | 15.1 | >100 | >6.6 |
| Analog 3 | Removal of the acryloyl group | >100 | >100 | - |
| Analog 4 | Replacement of the benzimidazolone with a phenyl group | 45.8 | >100 | >2.2 |
Data synthesized from the SAR studies described in the foundational research on LY6.
The SAR data reveals several key insights into the pharmacophore of LY6:
-
The 2,4-dichlorophenyl group is crucial for potent inhibition. Removal or substitution of the chlorine atoms leads to a significant decrease in activity, highlighting the importance of these interactions within the allosteric binding pocket.
-
The acryloyl linker is essential for inhibitory activity. Its removal completely abrogates the compound's ability to inhibit SHP2, suggesting it plays a critical role in correctly positioning the molecule for binding.
-
The benzimidazolone moiety contributes significantly to the potency. Replacing it with a simple phenyl group results in a marked reduction in inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. The following are the key experimental protocols used in the characterization of LY6.
SHP2 and SHP1 Phosphatase Inhibition Assay
This assay quantifies the enzymatic activity of SHP2 and SHP1 in the presence of an inhibitor.
-
Reagents and Materials:
-
Recombinant full-length human SHP2 and SHP1 proteins.
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate.
-
Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, and 0.05% BSA.
-
Test compounds (LY6 and analogs) dissolved in DMSO.
-
-
Procedure:
-
The assay is performed in a 96-well black plate.
-
To each well, add 2 µL of the test compound at various concentrations.
-
Add 48 µL of the enzyme solution (SHP2 or SHP1 in assay buffer) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 50 µL of the DiFMUP substrate solution (final concentration of 10 µM).
-
Monitor the fluorescence intensity (excitation at 360 nm, emission at 460 nm) every 5 minutes for 30 minutes using a fluorescence plate reader.
-
Calculate the rate of the enzymatic reaction and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fluorescence Titration Binding Assay
This biophysical assay confirms the direct binding of the inhibitor to the target protein.
-
Reagents and Materials:
-
Recombinant SHP2 protein.
-
Test compound (LY6).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Perform the experiment in a quartz cuvette using a spectrofluorometer.
-
A solution of SHP2 (2 µM in PBS) is titrated with increasing concentrations of the test compound.
-
After each addition of the compound, the solution is allowed to equilibrate for 2 minutes.
-
The intrinsic tryptophan fluorescence of SHP2 is measured (excitation at 295 nm, emission scan from 310 to 400 nm).
-
The change in fluorescence intensity is plotted against the compound concentration to determine the binding affinity (Kd).
-
Thermal Shift Assay (TSA)
TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding, providing evidence of target engagement.
-
Reagents and Materials:
-
Recombinant SHP2 protein.
-
SYPRO Orange dye.
-
Test compound (LY6).
-
HEPES-buffered saline (HBS).
-
-
Procedure:
-
The assay is performed in a 96-well PCR plate.
-
Prepare a master mix containing SHP2 (2 µM) and SYPRO Orange dye (5x concentration) in HBS.
-
Add the test compound to the wells at a final concentration of 20 µM.
-
The plate is heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Monitor the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. An increase in Tm in the presence of the compound indicates binding.
-
Microscale Thermophoresis (MST)
MST is a highly sensitive technique to quantify biomolecular interactions in solution.
-
Reagents and Materials:
-
Recombinant SHP2 protein labeled with a fluorescent dye (e.g., NT-647).
-
Test compound (LY6).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20.
-
-
Procedure:
-
A series of dilutions of the test compound is prepared.
-
The fluorescently labeled SHP2 is added to each dilution at a constant concentration.
-
The samples are loaded into glass capillaries.
-
The thermophoretic movement of the labeled SHP2 is measured in a Monolith NT.115 instrument.
-
The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration to determine the binding affinity (Kd).
-
Signaling Pathway and Mechanism of Action
SHP2 is a key component of the RAS/MAPK signaling pathway, which is frequently hyperactivated in cancer. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) become phosphorylated, creating docking sites for the Grb2-SOS1 complex. SHP2 is recruited to these signaling complexes and dephosphorylates specific substrates, including the scaffolding protein Gab1, which ultimately leads to the activation of Ras and the downstream MAPK cascade (ERK1/2).
LY6, as an allosteric inhibitor, binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains of SHP2. This binding event locks the enzyme in its closed, autoinhibited conformation, preventing the catalytic PTP domain from accessing its substrates. Consequently, the downstream signaling cascade is blocked.
Figure 1: Mechanism of SHP2 inhibition by LY6 in the RAS/MAPK pathway.
Conclusion
The SHP2 inhibitor LY6 represents a significant advancement in the development of allosteric modulators for challenging drug targets. The detailed structure-activity relationship data and the comprehensive experimental protocols outlined in this guide provide a solid foundation for further optimization of this chemical scaffold. The elucidation of its mechanism of action within the SHP2 signaling pathway offers a clear rationale for its therapeutic potential in cancers driven by aberrant RTK signaling. This in-depth technical overview serves as a valuable resource for researchers dedicated to the discovery and development of novel cancer therapeutics.
References
The Pivotal Role of SHP2 in RAS-MAPK Pathway Signaling: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical and multifaceted role in cellular signaling. It is a key transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-mitogen-activated protein kinase (MAPK) cascade, a pathway fundamental to cell proliferation, differentiation, survival, and migration. Dysregulation of SHP2 activity is implicated in the pathogenesis of various human diseases, including developmental disorders like Noonan syndrome and various cancers. This technical guide provides an in-depth exploration of SHP2's function within the RAS-MAPK pathway, detailing its molecular mechanisms, regulatory processes, and its validation as a therapeutic target. The content herein is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols and curated quantitative data to facilitate further investigation into this crucial signaling protein.
Introduction: SHP2 as a Central Node in Signal Transduction
The RAS-MAPK pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus, culminating in a variety of cellular responses. The integrity of this pathway is paramount for normal physiological processes, and its aberrant activation is a hallmark of many cancers. SHP2 is a critical positive regulator of this pathway, acting as a signaling hub downstream of numerous RTKs.[1][2]
Structurally, SHP2 is comprised of two tandem N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[3][4][5] In its basal, inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, creating an auto-inhibited conformation.[3][5] Upon growth factor stimulation, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or scaffolding adapter proteins, such as Grb2-associated binder 1 (GAB1) and GAB2, via its SH2 domains.[6][7][8] This interaction induces a conformational change that relieves the auto-inhibition, thereby activating SHP2's phosphatase activity.[3][9]
The Molecular Mechanism of SHP2 in RAS-MAPK Pathway Activation
SHP2's role in activating the RAS-MAPK pathway is complex and involves both its catalytic and scaffolding functions.
Catalytic Function: Dephosphorylation of Key Substrates
Activated SHP2 dephosphorylates a number of substrates to promote RAS activation. The precise substrate(s) responsible for this effect have been a subject of intense research, with several key targets identified:
-
Scaffolding Proteins (GAB1/GAB2): SHP2 dephosphorylates specific phosphotyrosine residues on GAB1 and GAB2.[6][10] While seemingly counterintuitive for a positive regulator, this action is thought to either expose other phosphorylation sites that recruit positive signaling components or terminate negative feedback loops.
-
Sprouty (SPRY): Sprouty proteins are negative regulators of the RAS-MAPK pathway. SHP2 can dephosphorylate and inactivate SPRY, thereby relieving its inhibitory effect and promoting sustained pathway activation.[11]
-
RAS GTPase-Activating Proteins (GAPs): SHP2 has been shown to dephosphorylate and inactivate certain GAPs, such as p120 RasGAP. GAPs promote the hydrolysis of GTP-bound active RAS to its GDP-bound inactive state. By inhibiting GAPs, SHP2 helps to maintain a higher population of active RAS-GTP.[12][13]
Scaffolding Function: A Platform for Signal Complex Assembly
Beyond its catalytic activity, SHP2 also functions as a scaffold, bringing together key signaling molecules to facilitate RAS activation. Upon recruitment to the plasma membrane, SHP2 can promote the assembly of a complex containing GRB2 and Son of Sevenless (SOS), a guanine nucleotide exchange factor (GEF) for RAS.[12][14] This proximity facilitates the exchange of GDP for GTP on RAS, leading to its activation. The scaffolding function of SHP2 is highlighted by the observation that even catalytically inactive mutants can, in some contexts, partially rescue signaling.[15][16]
The interplay between SHP2's catalytic and scaffolding functions is crucial for the precise temporal and spatial regulation of RAS-MAPK signaling.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of SHP2 in the RAS-MAPK signaling cascade and a typical experimental workflow for investigating its function.
Caption: SHP2 activation downstream of RTKs and its role in promoting RAS-GTP loading.
Caption: A generalized experimental workflow to study SHP2's role in the RAS-MAPK pathway.
Quantitative Data on SHP2 Function and Inhibition
The following tables summarize key quantitative parameters related to SHP2's biochemical activity, its interactions, and the potency of representative inhibitors.
Table 1: Kinetic Parameters of SHP2 Phosphatase Activity
| Substrate | SHP2 Variant | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| pNPP | Wild-Type (Full-Length) | 2300 ± 300 | 0.45 ± 0.03 | 196 | [17] |
| pNPP | Catalytic Domain | 1800 ± 100 | 12.1 ± 0.3 | 6722 | [17] |
| DiFMUP | Wild-Type (activated) | ~100 | N/A | N/A | [18][19] |
Note: pNPP (p-nitrophenyl phosphate) and DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) are commonly used artificial substrates. Kinetic parameters can vary depending on assay conditions.
Table 2: Binding Affinities of SHP2 SH2 Domains
| Interacting Partner | SHP2 Domain | K_d (µM) | Method | Reference |
| PD-1 pITSM peptide | N-SH2 | 1.579 | SPR | [20] |
| PD-1 pITSM peptide | C-SH2 | 0.998 | SPR | [20] |
| PD-1 pITIM-pITSM peptide | Tandem SH2 (t-SHP2) | 0.0197 | SPR | [20] |
| Generic pY peptide | SH2 domains | 0.1 - 10 | Various | [21] |
Note: K_d (dissociation constant) is a measure of binding affinity; a lower K_d indicates a stronger interaction. SPR (Surface Plasmon Resonance) is a common technique for measuring binding kinetics.
Table 3: Potency of Allosteric SHP2 Inhibitors
| Inhibitor | IC_50 (nM) (Biochemical Assay) | Cell-based Assay (p-ERK IC_50) | Reference |
| SHP099 | 70 | 250 nM (KYSE-520 cells) | [5] |
| RMC-4630 | N/A | Potent inhibition reported | [22] |
| TNO155 | N/A | Potent inhibition reported | [22] |
Note: IC_50 (half-maximal inhibitory concentration) is a measure of inhibitor potency. Values can vary significantly based on the cell line and assay conditions.
Key Experimental Protocols
This section provides detailed methodologies for fundamental experiments used to investigate the role of SHP2 in the RAS-MAPK pathway.
SHP2 Phosphatase Activity Assay
This protocol describes a common in vitro assay to measure the catalytic activity of SHP2 using a fluorogenic substrate.
Materials:
-
Recombinant human SHP2 protein (full-length or catalytic domain)
-
SHP2 activating phosphopeptide (for full-length SHP2), e.g., a dually phosphorylated IRS-1 peptide
-
Fluorogenic phosphatase substrate, e.g., DiFMUP
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
384-well black microplate
-
Plate reader capable of fluorescence detection (e.g., excitation/emission at 358/450 nm for DiFMUP)
Procedure:
-
Enzyme Preparation:
-
Thaw recombinant SHP2 on ice.
-
If using full-length SHP2, pre-incubate with an activating phosphopeptide (e.g., at a 1:1.25 molar ratio of SHP2 to peptide) in assay buffer for 20 minutes at room temperature to relieve auto-inhibition.[18]
-
Prepare a working solution of SHP2 in assay buffer (e.g., 0.625 nM for a final concentration of 0.5 nM).[18]
-
-
Compound Preparation (for inhibition studies):
-
Prepare serial dilutions of the SHP2 inhibitor in DMSO.
-
Spot nanoliter quantities of the compound dilutions into the wells of the 384-well plate.
-
-
Assay Reaction:
-
Add the SHP2 working solution to the wells containing the test compounds and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the DiFMUP substrate solution (e.g., to a final concentration of 100 µM).[19]
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode using a plate reader at 37°C for 60 minutes.[19]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50 value.
-
Co-Immunoprecipitation (Co-IP) of SHP2 and GAB1
This protocol is used to determine the in vivo interaction between SHP2 and its scaffolding partner GAB1.
Materials:
-
Cultured cells expressing endogenous or tagged SHP2 and GAB1.
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing buffer like 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).
-
Antibody for immunoprecipitation (e.g., anti-SHP2 or anti-GAB1).
-
Protein A/G agarose or magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
SDS-PAGE sample buffer.
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to 80-90% confluency.
-
Treat cells with appropriate stimuli (e.g., growth factors) for the desired time to induce protein-protein interactions.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 15-30 minutes on ice.[7]
-
Clarify the lysate by centrifugation at ~14,000 x g for 10-15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate a portion of the pre-cleared lysate (e.g., 0.5-1 mg of total protein) with the primary antibody overnight at 4°C with gentle rotation.[9]
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.[9]
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against the bait protein (e.g., SHP2) and the putative interacting partner (e.g., GAB1).
-
RAS Activation (GTP-RAS Pulldown) Assay
This protocol measures the levels of active, GTP-bound RAS, which is a direct downstream consequence of SHP2 activation.
Materials:
-
Cell lysates prepared as in the Co-IP protocol.
-
RAS-binding domain (RBD) of RAF1 fused to GST and coupled to agarose beads (or a similar affinity resin for active RAS).
-
Wash buffer (e.g., Tris-HCl pH 7.5, 150 mM NaCl, 1% IGEPAL CA-630, 10 mM MgCl2, 1 mM EDTA, supplemented with protease inhibitors).
-
Anti-RAS antibody.
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates as described for Co-IP, ensuring the use of a lysis buffer that preserves the GTP-bound state of RAS.
-
-
Pulldown of Active RAS:
-
Incubate an equal amount of protein from each sample with the RAF1-RBD agarose beads for 1 hour at 4°C with gentle agitation.[3]
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3 times with ice-cold wash buffer.[3]
-
-
Elution and Analysis:
-
After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
Analyze the eluted proteins by Western blotting using a pan-RAS or isoform-specific RAS antibody.
-
It is crucial to also run a Western blot on the input lysates to confirm equal total RAS protein levels across samples.
-
SHP2 in Disease and as a Therapeutic Target
Given its central role in promoting cell proliferation and survival, it is not surprising that dysregulation of SHP2 is a driver of human disease.
Developmental Disorders: Noonan Syndrome
Germline gain-of-function mutations in PTPN11 are the primary cause of Noonan syndrome, a developmental disorder characterized by congenital heart defects, short stature, and distinctive facial features.[3] These mutations typically occur at the interface between the N-SH2 and PTP domains, leading to a constitutively active SHP2 protein and subsequent hyperactivation of the RAS-MAPK pathway.[23]
Cancer
Somatic PTPN11 mutations are found in several cancers, particularly juvenile myelomonocytic leukemia (JMML).[24] More broadly, wild-type SHP2 is often hyperactivated in tumors driven by RTK signaling, where it is essential for maintaining the oncogenic output of the RAS-MAPK pathway.[1][2][25] This has positioned SHP2 as a highly attractive target for cancer therapy.
Therapeutic Inhibition of SHP2
The development of active-site PTP inhibitors has been challenging due to issues with selectivity and cell permeability. A major breakthrough in targeting SHP2 came with the discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[20][26] These inhibitors stabilize the auto-inhibited conformation of SHP2, preventing its activation.[20][26] Several allosteric SHP2 inhibitors, such as TNO155, RMC-4630, and others, are currently in clinical trials, both as monotherapies and in combination with other targeted agents, for the treatment of various solid tumors.[22][27][28][29]
Conclusion and Future Directions
SHP2 is a critical positive regulator of the RAS-MAPK pathway, with its activity finely tuned by a combination of recruitment, allosteric regulation, and substrate specificity. Its dual roles as a catalytic enzyme and a scaffolding protein underscore its complexity and importance in signal transduction. The wealth of structural and biochemical data has paved the way for the development of novel allosteric inhibitors that are showing promise in clinical settings for the treatment of cancers driven by aberrant RTK and RAS signaling.
Future research will likely focus on further elucidating the full spectrum of SHP2 substrates and interacting partners, understanding the mechanisms of resistance to SHP2 inhibitors, and exploring the role of SHP2 in other signaling pathways and cellular processes, such as immune regulation. The continued investigation of this pivotal phosphatase will undoubtedly yield new insights into fundamental cell biology and provide novel therapeutic opportunities for a range of human diseases.
References
- 1. Structure-Based Kinetic Models of Modular Signaling Protein Function: Focus on Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. neweastbio.com [neweastbio.com]
- 4. Research Portal [laro.lanl.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of Scaffolding Adaptor Protein Gab1 with Tyrosine Phosphatase SHP2 Negatively Regulates IGF-I-dependent Myogenic Differentiation via the ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Determinants of Phosphopeptide Binding to the N-Terminal Src Homology 2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Calorimetric Measurement of SH2 Domain Ligand Affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Active GTPase Pulldown Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. bioscience.co.uk [bioscience.co.uk]
- 21. mdpi.com [mdpi.com]
- 22. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Targeting Oncogenic Src Homology 2 Domain-Containing Phosphatase 2 (SHP2) by Inhibiting Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Engagement and Binding Kinetics of SHP2 Inhibitor LY6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitor, LY6. It covers key aspects of its target engagement and binding kinetics, supported by comprehensive experimental methodologies and visual representations of relevant biological pathways and analytical workflows.
Introduction to SHP2 and the Inhibitor LY6
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node in various cellular processes. It is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK, JAK-STAT, and PI3K-AKT signaling pathways, which are fundamental to cell growth, differentiation, and survival. Dysregulation of SHP2 activity, often due to mutations, is implicated in the pathogenesis of several human diseases, including various cancers. This has established SHP2 as a compelling target for therapeutic intervention.
LY6 is a potent and selective small molecule inhibitor of SHP2. It has been identified as a promising candidate for further drug development due to its ability to modulate SHP2-mediated cell signaling and proliferation. Understanding the precise mechanisms of its target engagement and its binding kinetics is paramount for its optimization and clinical application.
Quantitative Data on LY6 Target Engagement and Binding Kinetics
The following table summarizes the available quantitative data for the SHP2 inhibitor LY6. This data is essential for comparing its potency and binding characteristics with other inhibitors.
| Parameter | Value | Assay/Method | Target | Reference |
| IC50 | 9.8 µM | Enzymatic Assay | SHP2 | [1] |
| kon (Association Rate Constant) | Data not available | - | - | - |
| koff (Dissociation Rate Constant) | Data not available | - | - | - |
| Kd (Equilibrium Dissociation Constant) | Data not available | - | - | - |
| Residence Time (1/koff) | Data not available | - | - | - |
Key Experimental Protocols for Assessing SHP2 Inhibitor Target Engagement and Binding Kinetics
The following sections detail the methodologies for key experiments used to characterize SHP2 inhibitors like LY6.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify and quantify the engagement of a drug with its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293T) to an appropriate confluency.
-
Harvest and resuspend the cells in a suitable culture medium.
-
Incubate the cell suspension with various concentrations of the SHP2 inhibitor (e.g., LY6) or vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Transfer the cell suspensions into PCR tubes or a 384-well plate.
-
Heat the cells across a defined temperature gradient (e.g., 40°C to 60°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This induces denaturation and aggregation of proteins.
-
Proteins bound to the inhibitor will exhibit increased thermal stability and will therefore aggregate at higher temperatures compared to the unbound protein.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors. Lysis can be achieved through freeze-thaw cycles or the use of detergents.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Quantification of Soluble SHP2:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble SHP2 in each sample using a detection method such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-SHP2 antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a SHP2-specific antibody pair to capture and detect the protein.
-
Mass Spectrometry: For proteome-wide analysis.
-
-
-
Data Analysis:
-
Plot the amount of soluble SHP2 as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
The shift in the melting curve (Tagg) indicates the degree of target engagement. A higher Tagg in the presence of the inhibitor signifies stabilization and binding.
-
Isothermal dose-response curves can be generated by heating cells at a fixed temperature with varying inhibitor concentrations to determine the EC50 of target engagement.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It is the gold standard for determining the kinetics of drug-target binding, including association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d).
Experimental Protocol:
-
Immobilization of SHP2:
-
Activate the surface of a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified recombinant SHP2 protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the sensor surface via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the SHP2 protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the SHP2 inhibitor (LY6) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the inhibitor over the SHP2-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of the inhibitor binding to the SHP2 protein. This generates a sensorgram showing the association phase.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor from the SHP2 protein. This generates the dissociation phase of the sensorgram.
-
-
Regeneration:
-
If the inhibitor does not fully dissociate, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound inhibitor and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the SHP2-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the sensorgrams from the different inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on). The residence time is calculated as 1/k_off.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
TR-FRET is a robust and sensitive biochemical assay format suitable for high-throughput screening and determining binding affinities. It relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity.
Experimental Protocol:
-
Assay Components:
-
Lanthanide-labeled SHP2: Purified SHP2 protein labeled with a long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium). This can be achieved through direct labeling or by using a labeled antibody that binds to a tag on the SHP2 protein (e.g., His-tag or GST-tag).
-
Fluorescently-labeled Tracer: A small molecule or peptide that binds to SHP2 and is labeled with an acceptor fluorophore (e.g., fluorescein or a red-shifted dye).
-
SHP2 Inhibitor (LY6): The unlabeled compound to be tested.
-
-
Assay Procedure:
-
In a microplate (e.g., 384-well), add the lanthanide-labeled SHP2 and the fluorescently-labeled tracer.
-
Add varying concentrations of the SHP2 inhibitor (LY6) or vehicle control.
-
Incubate the mixture for a defined period to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Excite the donor fluorophore at its specific excitation wavelength (e.g., ~340 nm for Terbium).
-
After a time delay (to reduce background fluorescence), measure the emission from both the donor (e.g., ~490 nm) and the acceptor (e.g., ~520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
In a competitive binding assay, the binding of the unlabeled inhibitor (LY6) to SHP2 will displace the fluorescently-labeled tracer, leading to a decrease in the TR-FRET signal.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizing Key Pathways and Concepts
The following diagrams, generated using the DOT language, illustrate the SHP2 signaling pathway, a typical experimental workflow, and the fundamental relationships in binding kinetics.
Caption: SHP2 Signaling Pathway and Point of Inhibition by LY6.
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Relationship of Key Binding Kinetics Parameters.
References
Allosteric Inhibition of SHP2 by LY6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth, differentiation, and survival. Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers, making it a compelling target for therapeutic intervention. LY6 is a potent and selective small-molecule allosteric inhibitor of SHP2. This technical guide provides an in-depth overview of the mechanism of action of LY6, detailed experimental protocols for its characterization, and a summary of its inhibitory activity.
Introduction to SHP2 and Its Role in Signaling
SHP2 is a ubiquitously expressed phosphatase involved in the signaling cascades of multiple receptor tyrosine kinases (RTKs).[1] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition. Upon activation of RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins via its SH2 domains. This binding event induces a conformational change in SHP2, relieving the autoinhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) cascade.
LY6: An Allosteric Inhibitor of SHP2
LY6 is a small molecule that functions as an allosteric inhibitor of SHP2.[2] Unlike orthosteric inhibitors that bind directly to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. LY6 stabilizes the autoinhibited conformation of SHP2, effectively locking the enzyme in its inactive state.[2] This mechanism prevents the activation of SHP2 even in the presence of upstream signaling events.
Quantitative Data for LY6 Inhibition of SHP2
The inhibitory potency of LY6 has been characterized using various biochemical assays. The following table summarizes the available quantitative data for LY6.
| Parameter | SHP2 Variant | Value | Reference(s) |
| IC50 | Wild-Type SHP2 | 9.8 µM | [3][4][5] |
| IC50 | SHP2 (E76K mutant) | 7.67 µM | [2] |
| IC50 | SHP2 (PTP domain) | 20.87 µM | [2] |
| Selectivity | SHP1 vs. SHP2 | ~7-fold | [2][6] |
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-ERK signaling pathway and the mechanism of its inhibition by LY6.
Caption: SHP2 signaling cascade and the inhibitory action of LY6.
Experimental Workflow for LY6 Characterization
The discovery and characterization of allosteric SHP2 inhibitors like LY6 typically follow a multi-step experimental workflow.
Caption: Experimental workflow for the discovery and characterization of LY6.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of LY6.
SHP2 Enzymatic Assay (IC50 Determination)
This assay measures the ability of LY6 to inhibit the phosphatase activity of SHP2 using a fluorogenic substrate.
Materials:
-
Recombinant full-length wild-type SHP2 and mutants (e.g., E76K).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.05% BSA.
-
Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).
-
LY6 stock solution in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
Protocol:
-
Prepare a serial dilution of LY6 in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted LY6 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant SHP2 enzyme (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (final concentration ~10 µM) to each well.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the final fluorescence intensity.
-
Subtract the time zero reading from the final reading to obtain the net fluorescence.
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the LY6 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Microscale Thermophoresis (MST) for Binding Affinity
MST is used to quantify the binding affinity between LY6 and SHP2 in solution.
Materials:
-
Recombinant SHP2 labeled with a fluorescent dye (e.g., NT-647).
-
MST Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20.
-
LY6 stock solution in DMSO.
-
MST instrument (e.g., Monolith NT.115).
-
MST standard capillaries.
Protocol:
-
Prepare a 16-point serial dilution of LY6 in MST Buffer.
-
Mix each LY6 dilution with an equal volume of fluorescently labeled SHP2 (final concentration ~20 nM).
-
Incubate the mixtures for 10 minutes at room temperature to reach binding equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples in the MST instrument.
-
Analyze the change in the normalized fluorescence as a function of the LY6 concentration.
-
Fit the binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is employed to confirm that LY6 binds to and stabilizes SHP2 in a cellular environment.
Materials:
-
Cancer cell line expressing SHP2 (e.g., a leukemia cell line).
-
Cell culture medium and supplements.
-
LY6 stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against SHP2 and a loading control).
Protocol:
-
Culture cells to ~80% confluency.
-
Treat the cells with various concentrations of LY6 or DMSO (vehicle control) for 1-2 hours in serum-free medium.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble SHP2 in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble SHP2 as a function of temperature for each LY6 concentration. A shift in the melting curve to higher temperatures indicates stabilization of SHP2 by LY6.
Conclusion
LY6 is a valuable tool compound for studying the biological functions of SHP2 and serves as a lead for the development of novel therapeutics. Its allosteric mechanism of action offers potential advantages in terms of selectivity over other phosphatases. The experimental protocols detailed in this guide provide a framework for the robust characterization of LY6 and other allosteric SHP2 inhibitors, from initial biochemical assessment to cellular target engagement and pathway analysis. Further investigation into the therapeutic potential of LY6 and its derivatives is warranted, particularly in the context of cancers driven by aberrant RTK and RAS-MAPK signaling.
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 inhibitor LY6 |CAS: 2296718-09-5 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SHP2 Inhibitor TNO155 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the allosteric SHP2 inhibitor, TNO155, in cell culture experiments. The information compiled here is intended to facilitate the design and execution of robust in vitro studies to investigate the therapeutic potential of TNO155 as a monotherapy or in combination with other agents.
Introduction to TNO155
TNO155 is a potent and selective, orally bioavailable, allosteric inhibitor of wild-type Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][][3] SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, differentiation, and survival.[4][5][6] It is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, positively regulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][4][7] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers.[5] TNO155 stabilizes SHP2 in an auto-inhibited conformation, thereby preventing its signaling function.[]
Mechanism of Action
Upon activation by upstream signals, such as growth factors binding to RTKs, SHP2 is recruited to the plasma membrane. It then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) cascade.[4][5] TNO155, as an allosteric inhibitor, binds to a pocket on the SHP2 protein, locking it in a closed, inactive state.[] This prevents the catalytic domain from accessing its substrates, leading to the downregulation of the MAPK pathway and inhibition of cancer cell proliferation and survival.[1] TNO155 has been shown to inhibit p-ERK and p-MEK, key downstream effectors of the MAPK pathway.[8] Additionally, TNO155 can modulate other signaling pathways, including the PI3K-AKT and JAK-STAT pathways.[4][8][9]
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway and the point of intervention for TNO155.
Caption: SHP2 signaling pathway and TNO155 inhibition.
Quantitative Data: TNO155 IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for TNO155 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| KYSE520 | Esophageal Squamous Cell Carcinoma | 0.100 (5-day proliferation) | Also shows an IC50 of 0.008 µM in a pERK assay.[3][6][10] |
| ORL-195 | Oral Squamous Cell Carcinoma | < 1 | Sensitive cell line.[8] |
| SCC-9 | Oral Squamous Cell Carcinoma | < 1 | Sensitive cell line.[8] |
| BICR10 | Oral Squamous Cell Carcinoma | > 10 | Resistant cell line.[8] |
| PE/CA-PJ15 | Oral Squamous Cell Carcinoma | > 10 | Resistant cell line.[8] |
| NCI-H3255 | Non-Small Cell Lung Cancer | < 1.5 | EGFR mutant.[3] |
| HCC827 | Non-Small Cell Lung Cancer | 0.77 - 1.38 | EGFR mutant.[3] |
| PC-9 | Non-Small Cell Lung Cancer | < 1.5 | EGFR mutant.[3] |
| ALK-mutant Neuroblastoma Cell Lines | Neuroblastoma | Significantly lower than ALK-wildtype | Average IC50 was ~26-fold lower than in ALK-wt cells.[9] |
| NRAS-mutant Cell Lines (CHP-212, SK-N-AS) | Neuroblastoma | High (insensitive) | Consistent with previous reports for SHP2 inhibitors.[9] |
Experimental Protocols
The following are generalized protocols for common cell culture experiments involving TNO155. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
TNO155 Stock Solution Preparation and Storage
-
Solubilization: TNO155 is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the desired working concentration in cell culture medium.
Cell Viability/Proliferation Assay
This protocol is a general guideline for determining the effect of TNO155 on cell viability using an MTT or similar colorimetric assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for the chosen assay duration (e.g., 3-6 days). Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
TNO155 Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of TNO155. Include a vehicle control (e.g., DMSO) at the same concentration as the highest TNO155 concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[9]
-
Assay: Following incubation, add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol outlines the steps to assess the effect of TNO155 on protein expression and phosphorylation levels.
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm plates and allow them to adhere overnight. Treat the cells with TNO155 at various concentrations and for different time points (e.g., 2, 24, 48 hours).[11] A vehicle control should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-MEK, total MEK, SHP2, and a loading control like β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Colony Formation Assay
This assay assesses the long-term effect of TNO155 on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: The following day, treat the cells with TNO155 at various concentrations.
-
Incubation: Incubate the plates for an extended period (e.g., 14 days), replacing the medium with fresh medium containing TNO155 every 3-4 days.[11][12]
-
Staining: After colonies have formed, wash the wells with PBS, fix the colonies with methanol, and stain them with crystal violet.
-
Analysis: Count the number of colonies and/or quantify the stained area to determine the effect of TNO155 on clonogenic survival.
Experimental Workflow Diagram
The following diagram provides a logical workflow for a typical in vitro study using TNO155.
Caption: General experimental workflow for TNO155 cell culture studies.
Combination Studies
TNO155 has shown synergistic effects when combined with other targeted therapies. For instance, it can overcome resistance to ALK inhibitors in neuroblastoma and enhance the efficacy of EGFR, BRAF, and KRAS G12C inhibitors in various cancer models.[9][11][12][13][14] When designing combination studies, it is crucial to perform dose-matrix experiments to determine synergistic, additive, or antagonistic effects.
Conclusion
TNO155 is a valuable tool for investigating the role of SHP2 in cancer biology and for preclinical evaluation of SHP2 inhibition as a therapeutic strategy. The protocols and data presented here provide a foundation for researchers to design and conduct meaningful cell culture experiments with TNO155. It is recommended to consult the primary literature for more detailed, cell-type-specific protocols and to optimize conditions for each experimental system.
References
- 1. tno155 - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SHP2 Inhibitor TNO155 in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research purposes only. "LY6" as an SHP2 inhibitor designation is not found in the public scientific literature; therefore, these notes are based on the well-characterized, potent, and selective allosteric SHP2 inhibitor, TNO155 , which is currently in clinical trials[1][2][3].
Introduction to SHP2 and TNO155
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][4] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, acting downstream of multiple receptor tyrosine kinases (RTKs).[5][6] By regulating these pathways, SHP2 is involved in critical cellular processes like proliferation, differentiation, and survival.[6][7] Its role as an oncoprotein and an immunomodulator makes it a significant target in cancer therapy.[1]
TNO155 is a potent, selective, and orally bioavailable allosteric inhibitor of wild-type SHP2.[1][8] It binds to a tunnel-like allosteric site, locking the enzyme in an inactive conformation.[2][3] Preclinical studies have demonstrated its efficacy in various cancer models, both as a monotherapy and in combination with other targeted agents.[9][10][11]
SHP2 Signaling Pathway
SHP2 is a critical node integrating signals from RTKs to downstream pathways, primarily the MAPK cascade. Upon growth factor binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2 and Gab1. SHP2 is recruited to these phosphotyrosine sites via its SH2 domains, leading to its conformational activation.[6] Activated SHP2 then dephosphorylates specific substrates, which ultimately promotes the exchange of GDP for GTP on RAS, leading to the activation of the RAF-MEK-ERK signaling cascade. TNO155 blocks this process, thereby inhibiting downstream signaling required for tumor cell growth and survival.[5][6][7]
References
- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 Phosphatase [biology.kenyon.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cellular Thermal Shift Assay (CETSA) for LY6 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lymphocyte antigen-6 (LY6) family of proteins, typically anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor, has emerged as a promising class of therapeutic targets in oncology and immunology.[1][2] Validating the engagement of small molecules or biologics with LY6 proteins in a cellular context is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that enables the label-free assessment of target engagement in a physiologically relevant environment.[3][4] CETSA is based on the principle that ligand binding alters the thermal stability of a target protein.[3][4] This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment. This document provides detailed application notes and protocols for developing a CETSA to assess the target engagement of compounds directed against an LY6 family member, using LY6K as a specific example.
Signaling Pathway of LY6K
LY6K is a GPI-anchored protein that has been implicated in promoting tumorigenicity in several cancers, including glioblastoma and breast cancer. Its signaling is intertwined with key cellular pathways that regulate cell proliferation, survival, and mitosis. A comprehensive understanding of the LY6K signaling network is crucial for interpreting target engagement data and predicting the pharmacological consequences of its modulation.
One of the key mechanisms of LY6K signaling involves its interaction with Caveolin-1 (CAV-1), a scaffolding protein within caveolae, which are specialized lipid raft microdomains in the plasma membrane. This interaction enhances the downstream Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway. Additionally, LY6K has been shown to play a role in cell cycle progression through its interaction with Aurora B kinase and Histone H3 during mitosis.
Below is a diagram illustrating the key signaling interactions of LY6K.
Caption: A diagram of the LY6K signaling pathway.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of a human cell line endogenously expressing LY6K (e.g., a glioblastoma or breast cancer cell line) and subsequent treatment with a test compound.
Materials:
-
LY6K-expressing human cancer cell line (e.g., U-251 MG, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Vehicle control (e.g., DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the LY6K-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using standard cell detachment methods (e.g., trypsinization).
-
Seed the cells into 6-well plates or 10 cm dishes at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and a vehicle control in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the test compound or vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 1-4 hours) at 37°C and 5% CO2.
Cellular Thermal Shift Assay (CETSA)
This protocol details the core CETSA procedure for determining the thermal stability of LY6K in the presence and absence of a test compound.
Materials:
-
Treated cells from the previous protocol
-
PBS with protease and phosphatase inhibitors
-
Cell scrapers
-
Microcentrifuge tubes
-
PCR tubes or strips
-
Thermal cycler or heating block
-
Microcentrifuge (4°C)
-
Lysis buffer for GPI-anchored proteins (e.g., RIPA buffer with 1% Triton X-100 or a buffer containing a mild non-ionic detergent like NP-40)[7]
Procedure:
-
After compound treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into a minimal volume of ice-cold PBS containing protease and phosphatase inhibitors.
-
Transfer the cell suspension to microcentrifuge tubes.
-
Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 37°C to 70°C in 2-3°C increments) for 3 minutes.
-
Immediately cool the samples on ice for 3 minutes.
-
Lyse the cells by adding the appropriate lysis buffer and incubating on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully transfer the supernatant (soluble protein fraction) to new pre-chilled microcentrifuge tubes.
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
Protein Detection by Western Blot
This protocol describes the detection of soluble LY6K using Western blotting.
Materials:
-
Soluble protein fractions from the CETSA protocol
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LY6K
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Normalize the protein concentration of all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LY6K antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
CETSA Experimental Workflow
The following diagram outlines the complete workflow for the LY6K CETSA experiment.
Caption: A workflow diagram for the LY6K CETSA experiment.
Data Presentation
The results of a CETSA experiment are typically presented as melting curves, where the amount of soluble protein is plotted against temperature. A shift in the melting curve in the presence of a compound indicates target engagement. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is a key parameter. An increase in Tm (ΔTm) signifies stabilization of the protein by the ligand.
Hypothetical CETSA Data for LY6K
The following tables present hypothetical data for a CETSA experiment with LY6K and a test compound. This data is for illustrative purposes and should be replaced with actual experimental results.
Table 1: CETSA Melting Curve Data for LY6K
| Temperature (°C) | % Soluble LY6K (Vehicle) | % Soluble LY6K (10 µM Test Compound) |
| 37 | 100 | 100 |
| 40 | 98 | 99 |
| 43 | 95 | 97 |
| 46 | 88 | 94 |
| 49 | 75 | 90 |
| 52 | 55 | 82 |
| 55 | 35 | 68 |
| 58 | 15 | 45 |
| 61 | 5 | 25 |
| 64 | 2 | 10 |
| 67 | 1 | 4 |
| 70 | 0 | 1 |
Table 2: Isothermal Dose-Response (ITDR-CETSA) Data for LY6K
This experiment is performed at a fixed temperature (e.g., 55°C) with varying concentrations of the test compound.
| Compound Concentration (µM) | % Soluble LY6K (at 55°C) |
| 0 (Vehicle) | 35 |
| 0.1 | 40 |
| 0.3 | 48 |
| 1 | 58 |
| 3 | 65 |
| 10 | 68 |
| 30 | 70 |
Table 3: Summary of CETSA Results for LY6K
| Condition | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 53.5°C | - |
| 10 µM Test Compound | 57.0°C | +3.5°C |
Troubleshooting and Considerations
-
Antibody Specificity: Ensure the primary antibody is specific for the LY6K protein to avoid off-target signals.
-
Lysis Buffer Optimization: For GPI-anchored proteins like LY6K, which are associated with lipid rafts, the choice of detergent in the lysis buffer is critical. Mild non-ionic detergents (e.g., Triton X-100, NP-40) are often preferred to maintain the native conformation and ligand-protein interaction. It may be necessary to test different detergents and concentrations.
-
Heating Time and Temperature Range: The optimal heating time and temperature range should be determined empirically for each target protein and cell line. A typical heating time is 3 minutes.
-
Data Normalization: It is essential to normalize the data to a loading control to account for any variations in protein loading.
-
Intact Cells vs. Lysates: Performing CETSA in intact cells provides information on compound permeability and target engagement in a more physiological context. In contrast, using cell lysates can be useful for initial assay development and for compounds with poor cell permeability.
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for validating the target engagement of compounds with LY6 family proteins. By following the detailed protocols and considering the specific challenges associated with GPI-anchored proteins, researchers can generate robust and reliable data to guide their drug discovery efforts. The ability to directly measure target binding in a cellular environment makes CETSA an indispensable assay in the development of novel therapeutics targeting the LY6 protein family.
References
- 1. Epigenetic activation of LY6K predicts the presence of metastasis and poor prognosis in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CETSA [cetsa.org]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Binds with Lymphocyte Antigen 6K to Induce Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: SHP2 Inhibitor TNO155 in Combination with KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
KRAS is one of the most frequently mutated oncogenes in human cancers, with the KRAS G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1] The development of covalent inhibitors specifically targeting KRAS G12C, such as sotorasib and adagrasib, has marked a significant advancement in treating these malignancies.[2] These inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state.[1]
However, the efficacy of KRAS G12C inhibitors as monotherapy can be limited by intrinsic and acquired resistance mechanisms.[1] A primary mechanism of resistance involves the feedback activation of the RAS/MAPK pathway through upstream receptor tyrosine kinases (RTKs).[1][3] SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a critical signaling node that functions downstream of RTKs to activate the RAS-RAF-MEK-ERK cascade.[1][4]
TNO155 is a potent and selective allosteric inhibitor of SHP2.[1] By inhibiting SHP2, TNO155 can block the feedback loops that reactivate RAS signaling, thereby preventing adaptive resistance to KRAS G12C inhibitors.[1] The combination of TNO155 with a KRAS G12C inhibitor is hypothesized to provide a more comprehensive and sustained blockade of the MAPK pathway, leading to enhanced anti-tumor activity.[1] Preclinical data has consistently shown that this combination demonstrates greater efficacy compared to each agent alone.[1][5]
Signaling Pathway: Dual Inhibition of KRAS G12C and SHP2
The following diagram illustrates the mechanism of action for the combination therapy. KRAS G12C inhibitors block the mutant protein, while TNO155 prevents pathway reactivation mediated by SHP2, leading to a more durable suppression of downstream signaling.
Caption: Dual inhibition of the RAS/MAPK pathway by TNO155 and a KRAS G12C inhibitor.
Quantitative Data Summary from Clinical Trials
The combination of TNO155 with various KRAS G12C inhibitors has been evaluated in several clinical trials. The tables below summarize key efficacy and safety data.
Table 1: Efficacy of TNO155 in Combination with JDQ443 (KontRASt-01 Trial) [6]
| Patient Cohort (Tumor Type) | Prior KRAS G12C Inhibitor Treatment | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|---|---|---|---|---|
| NSCLC | Yes | 12 | 33.3% | 66.7% |
| NSCLC | No (Naïve) | 12 | 33.3% | 83.3% |
Data based on preliminary phase 1b/2 findings from the KontRASt-01 trial (NCT04699188).[6]
Table 2: Safety Profile of TNO155 + JDQ443 (KontRASt-01 Trial) [2][6]
| Adverse Event (AE) Type | Any Grade | Grade 3 or Higher | Most Common AEs |
|---|
| Treatment-Related AEs (TRAEs) | 88% | 36% | Peripheral edema, neutropenia, thrombocytopenia, increased AST/ALT.[2][6] |
Data based on a pooled analysis of 50 patients.[2][6]
Table 3: Overview of Key Clinical Trials
| Trial Identifier | Combination Agents | Phase | Target Population | Status (as of late 2023/early 2024) |
|---|---|---|---|---|
| KRYSTAL-2 (NCT04330664) | TNO155 + Adagrasib | Phase 1/2 | Advanced solid tumors with KRAS G12C mutation.[1][7] | Active, not recruiting.[2] |
| KontRASt-01 (NCT04699188) | TNO155 + JDQ443 | Phase 1b/2 | Advanced solid tumors with KRAS G12C mutation.[2][6] | Recruiting.[2] |
| LOXO-RAS-20001 (NCT04956640) | TNO155 + LY3537982 | Phase 1 | Advanced solid tumors.[2] | Recruiting.[2] |
Experimental Protocols
The following protocols provide a framework for preclinical evaluation of the TNO155 and KRAS inhibitor combination.
Protocol: In Vitro Cell Proliferation and Synergy Assay
This protocol details a method to assess the anti-proliferative effects and potential synergy of combining TNO155 with a KRAS G12C inhibitor in cancer cell lines.
Workflow Diagram
Caption: Workflow for in vitro synergy assessment of combination therapy.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H2122, NCI-H1373, SW837).[3][8]
-
Standard cell culture medium and supplements.
-
TNO155 and KRAS G12C inhibitor (e.g., adagrasib) dissolved in DMSO.
-
96-well clear bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Culture selected cell lines according to standard protocols. Trypsinize and seed cells into 96-well plates at an appropriate density (e.g., 1,000-3,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of TNO155 and the KRAS G12C inhibitor. Serially dilute each compound to create a range of concentrations (e.g., 8-point dilutions).
-
Treatment: Add the single agents and combinations to the designated wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 3 to 6 days, depending on the cell line's doubling time.[5]
-
Viability Measurement: At the end of the incubation period, equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure luminescence.
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO control wells to determine the percentage of cell inhibition for each condition.
-
Use appropriate software (e.g., GraphPad Prism, Chalice) to calculate IC50 values for each agent and to determine synergy scores using models such as the Bliss independence or Loewe additivity model.
-
Protocol: Western Blot Analysis for Pathway Modulation
This protocol is for assessing how the combination treatment affects key proteins in the MAPK signaling pathway.
Materials:
-
6-well plates.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: p-ERK (T202/Y204), Total ERK, p-RSK, Total RSK, Vinculin or β-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with DMSO, TNO155 alone, KRAS G12C inhibitor alone, or the combination for specified time points (e.g., 2, 24, 48 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add loading dye, and denature samples. Load samples onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and compare the effects of the combination treatment to single agents and the control. A sustained reduction in p-ERK levels with the combination therapy would confirm the mechanism of action.[8]
References
- 1. ascopubs.org [ascopubs.org]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. A Phase 1/2 Trial of MRTX849 in Combination with TNO155 in Patients with Advanced Solid Tumors with KRAS G12C Mutation | Dana-Farber Cancer Institute [dana-farber.org]
- 8. aacrjournals.org [aacrjournals.org]
Application of SHP2 Inhibitor LY6 in Leukemia Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of LY6, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), in leukemia cell lines. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of SHP2 inhibition in leukemia. While specific data for LY6 is emerging, this guide incorporates representative data from other well-characterized allosteric SHP2 inhibitors, such as SHP099 and RMC-4550, to illustrate the expected effects and provide a framework for analysis.
Introduction to SHP2 in Leukemia
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathways. These pathways are frequently hyperactivated in leukemia and are crucial for cancer cell proliferation, survival, and differentiation. Gain-of-function mutations in PTPN11 are associated with several types of leukemia, making SHP2 an attractive therapeutic target.
Allosteric SHP2 inhibitors, including LY6, function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase domains. This stabilizes SHP2 in a closed, auto-inhibited conformation, thereby preventing its catalytic activity and downstream signaling.
Data Presentation
The following tables summarize the quantitative effects of allosteric SHP2 inhibitors on various leukemia cell lines. This data, primarily from studies on SHP099 and RMC-4550, serves as a benchmark for evaluating the efficacy of LY6.
Table 1: Anti-proliferative Activity of Allosteric SHP2 Inhibitors in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | Driver Mutation(s) | Inhibitor | IC50 / GI50 (µM) | Citation |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | SHP099 | 0.32 ± 0.11 | [1] |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | RMC-4550 | 0.120 | [2] |
| MOLM-14 | Acute Myeloid Leukemia (AML) | FLT3-ITD | RMC-4550 | 0.146 | [2] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | KIT (N822K) | RMC-4550 | 0.193 | [2] |
| SKNO-1 | Acute Myeloid Leukemia (AML) | KIT (N822K) | RMC-4550 | 0.480 | [2] |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | RMC-4550 | 2.086 | [2] |
| TF-1 | Erythroleukemia | - | SHP099 | 1.73 ± 0.52 | [1] |
| TF-1 (SHP2 E69K) | Erythroleukemia | SHP2 (E69K) | SHP099 | 1.46 ± 0.46 | [1] |
Table 2: Induction of Apoptosis by Allosteric SHP2 Inhibitors in Myeloma Cell Lines (Representative Data)
| Cell Line | Treatment (48h) | Concentration (µM) | Apoptotic Cells (%) | Citation |
| RPMI-8226 | SHP099 | 1 | ~15 | [3] |
| RPMI-8226 | SHP099 | 10 | ~25 | [3] |
| RPMI-8226 | SHP099 | 20 | ~40 | [3] |
| RPMI-8226 | SHP099 | 30 | ~55 | [3] |
| NCI-H929 | SHP099 | 1 | ~10 | [3] |
| NCI-H929 | SHP099 | 10 | ~20 | [3] |
| NCI-H929 | SHP099 | 20 | ~35 | [3] |
| NCI-H929 | SHP099 | 30 | ~50 | [3] |
| RPMI-8226 | RMC-4550 | 1 | ~18 | [3] |
| RPMI-8226 | RMC-4550 | 10 | ~30 | [3] |
| RPMI-8226 | RMC-4550 | 20 | ~45 | [3] |
| NCI-H929 | RMC-4550 | 1 | ~12 | [3] |
| NCI-H929 | RMC-4550 | 10 | ~25 | [3] |
| NCI-H929 | RMC-4550 | 20 | ~40 | [3] |
Table 3: Inhibition of MAPK Pathway Signaling by Allosteric SHP2 Inhibitors
| Cell Line | Treatment | Concentration (µM) | Duration | Effect on p-ERK | Citation |
| MV4-11 | SHP099 | Not specified | Not specified | Reduced p-ERK1/2 levels | [1] |
| TF-1 | SHP099 | Not specified | Not specified | Reduced p-ERK1/2 levels | [1] |
| RPMI-8226 | SHP099 | 1, 10, 20 | 48h | Dose-dependent reduction in p-ERK | [3] |
| NCI-H929 | SHP099 | 1, 10, 20 | 48h | Dose-dependent reduction in p-ERK | [3] |
| RPMI-8226 | RMC-4550 | 1, 10, 20 | 48h | Dose-dependent reduction in p-ERK | [3] |
| NCI-H929 | RMC-4550 | 1, 10, 20 | 48h | Dose-dependent reduction in p-ERK | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by SHP2 inhibition and typical experimental workflows.
Caption: SHP2's role in the RAS/MAPK signaling pathway and its inhibition by LY6.
Caption: A typical experimental workflow for evaluating the effects of LY6.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of LY6 on leukemia cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of LY6 on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
LY6 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of LY6 in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the LY6 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with LY6.
Materials:
-
Leukemia cell lines
-
6-well plates
-
LY6 stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed leukemia cells in 6-well plates at a density of 1 x 10^6 cells per well in 2 mL of complete culture medium.
-
Treat the cells with LY6 at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for MAPK Pathway Activation
Objective: To assess the effect of LY6 on the phosphorylation of ERK, a key downstream effector of the MAPK pathway.
Materials:
-
Leukemia cell lines
-
6-well plates
-
LY6 stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed leukemia cells in 6-well plates and treat with LY6 at desired concentrations and time points (e.g., 1-6 hours).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and GAPDH to ensure equal loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phospho-ERK levels to total ERK and the loading control.
Conclusion
The SHP2 inhibitor LY6 represents a promising therapeutic agent for the treatment of various leukemias, particularly those driven by hyperactive RTK signaling. The protocols and representative data provided in this document offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of LY6 in leukemia cell lines. By systematically evaluating its effects on cell proliferation, apoptosis, and key signaling pathways, the therapeutic potential of LY6 can be thoroughly assessed, paving the way for further preclinical and clinical development.
References
- 1. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Synergy Between LY6-Targeted Agents and Other Targeted Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Lymphocyte antigen-6 (LY6) family of proteins, particularly LY6D, LY6E, LY6H, and LY6K, are increasingly recognized as promising therapeutic targets in oncology.[1][2] Elevated expression of these glycosylphosphatidylinositol (GPI)-anchored cell surface proteins is observed in a variety of solid tumors, including breast, lung, ovarian, and pancreatic cancers, and often correlates with poor patient prognosis.[1][2][3][4] The role of LY6 proteins in promoting tumorigenesis is linked to their involvement in critical signaling pathways that regulate cell proliferation, migration, and immune evasion.[2][5][6] Downstream effects of LY6 signaling may involve modulation of pathways such as TGFβ and AKT.[2][7]
Given the complex and interconnected nature of cancer cell signaling, combination therapies that target multiple nodes within a pathway or complementary pathways offer a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This application note provides a detailed protocol for assessing the synergistic potential between LY6-targeted therapies (e.g., monoclonal antibodies, antibody-drug conjugates) and other targeted agents. The described methodologies cover in vitro cell-based assays and provide a framework for subsequent in vivo studies.
Signaling Pathways and Rationale for Combination
Targeting LY6 proteins can disrupt downstream signaling pathways crucial for cancer cell survival and proliferation. The diagram below illustrates a potential signaling cascade involving LY6K and highlights nodes for synergistic targeting.
Caption: LY6K signaling pathway and points of intervention.
Experimental Workflow
The overall workflow for assessing synergy involves a multi-step process, from initial single-agent dose-response screening to combination studies and mechanistic validation.
References
- 1. Lymphocyte Antigen 6 (Ly6) Targeted Cancer Immunotherapy | HJF [hjf.org]
- 2. Frontiers | Emerging Role of Lymphocyte Antigen-6 Family of Genes in Cancer and Immune Cells [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Human LY6 gene family: potential tumor-associated antigens and biomarkers of prognosis in uterine corpus endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A narrative review of the emerging role of lymphocyte antigen 6 complex locus K in cancer: from basic research to clinical practice - Guo - Annals of Translational Medicine [atm.amegroups.org]
- 6. A narrative review of the emerging role of lymphocyte antigen 6 complex locus K in cancer: from basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SHP2 Inhibitor LY6 in Immune Checkpoint Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the SHP2 inhibitor, LY6, as a tool to investigate the intricate role of the SHP2 phosphatase in immune checkpoint signaling pathways. This document offers detailed protocols for key experiments, quantitative data for assessing inhibitor efficacy, and visual representations of the underlying biological processes and experimental workflows.
Introduction to SHP2 and its Role in Immune Checkpoint Signaling
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating various cellular processes, including proliferation, differentiation, and survival.[1][2] In the context of immunology, SHP2 is a critical downstream effector of several immune checkpoint receptors, most notably the Programmed Death-1 (PD-1) receptor.[3][4][5]
Upon engagement with its ligand, PD-L1, expressed on tumor cells, the PD-1 receptor on T cells becomes phosphorylated. This phosphorylation event creates docking sites for the SH2 domains of SHP2, leading to its recruitment and activation.[3] Activated SHP2 then dephosphorylates key signaling molecules downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28.[4][6] This dephosphorylation cascade ultimately dampens T cell activation, proliferation, and cytokine production, leading to T cell exhaustion and enabling tumor cells to evade the immune system.[3][4] Therefore, inhibiting SHP2 presents a promising therapeutic strategy to restore anti-tumor immunity.
LY6: A Potent and Selective SHP2 Inhibitor
LY6 is a small molecule inhibitor of SHP2 that has been identified as a valuable research tool for studying SHP2-dependent signaling pathways.[7] It exhibits potency and selectivity for SHP2, making it suitable for both in vitro and in vivo studies.
Quantitative Data for LY6 and Other SHP2 Inhibitors
The following table summarizes key quantitative data for LY6 and provides a comparative reference with other well-characterized SHP2 inhibitors.
| Inhibitor | Target | IC50 (µM) | Cell-Based Assay Notes | Reference |
| LY6 | SHP2 | 9.8 | Inhibits SHP2-mediated cell signaling and proliferation. | [7] |
| SHP099 | SHP2 | 0.07 | Allosteric inhibitor, enhances anti-tumor immunity and synergizes with anti-PD-1 therapy. | [8] |
| RMC-4550 | SHP2 | ~0.02 | Allosteric inhibitor, shows anti-myeloma activity and synergizes with bortezomib. | |
| TNO155 | SHP2 | Not specified | Allosteric inhibitor, being tested in combination with other targeted therapies. | [9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
SHP2 in PD-1 Immune Checkpoint Signaling
Caption: SHP2's role in the PD-1 signaling pathway.
Experimental Workflow for Assessing LY6 in a Co-culture System
Caption: Workflow for a cancer cell and T cell co-culture experiment.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effect of LY6 on immune checkpoint signaling.
Protocol 1: T Cell Proliferation Assay in a Co-culture System
Objective: To assess the effect of LY6 on the proliferation of T cells when co-cultured with cancer cells.
Materials:
-
Cancer cell line (e.g., MC38, B16-F10)
-
Primary human or mouse T cells
-
LY6 (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Cancer Cell Seeding: Seed cancer cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
T Cell Isolation and Labeling: Isolate T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using a T cell isolation kit. Label the T cells with CFSE according to the manufacturer's protocol.
-
Co-culture: Add the CFSE-labeled T cells to the wells containing the cancer cell monolayer at a desired effector-to-target (E:T) ratio (e.g., 5:1).
-
Treatment: Add LY6 at various concentrations (e.g., 1, 5, 10 µM) or vehicle control to the co-culture.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Gently harvest the non-adherent T cells from each well.
-
Flow Cytometry: Analyze the T cells by flow cytometry. Gate on the live T cell population and measure the dilution of the CFSE signal, which is indicative of cell proliferation.[3]
Protocol 2: Western Blot Analysis of SHP2 Signaling
Objective: To determine the effect of LY6 on the phosphorylation status of SHP2 and its downstream targets (e.g., ERK, AKT) in T cells.
Materials:
-
Isolated T cells
-
LY6 (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Anti-CD3/CD28 antibodies for T cell stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SHP2 (Tyr542), anti-SHP2, anti-phospho-ERK (Thr202/Tyr204), anti-ERK, anti-phospho-AKT (Ser473), anti-AKT
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
T Cell Stimulation: Pre-treat isolated T cells with LY6 or vehicle control for 1-2 hours. Stimulate the T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies for 15-30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system. Analyze the band intensities to determine the relative phosphorylation levels.
Protocol 3: Cytokine Release Assay
Objective: To measure the effect of LY6 on the production of key cytokines (e.g., IFN-γ, TNF-α) by T cells.
Materials:
-
T cell and cancer cell co-culture supernatant (from Protocol 1) or stimulated T cell supernatant
-
ELISA kits or Cytometric Bead Array (CBA) kits for IFN-γ and TNF-α
-
Plate reader or flow cytometer
Procedure:
-
Supernatant Collection: After the incubation period in the T cell proliferation assay (Protocol 1) or a dedicated T cell stimulation experiment, centrifuge the plates and collect the supernatant.
-
ELISA or CBA: Perform the ELISA or CBA according to the manufacturer's instructions to quantify the concentration of IFN-γ and TNF-α in the supernatants.
Protocol 4: In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of LY6, alone or in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody), in a mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38, B16-F10)
-
LY6 formulated for in vivo administration
-
Anti-mouse PD-1 antibody
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, LY6, anti-PD-1, LY6 + anti-PD-1).
-
Drug Administration: Administer LY6 (e.g., daily by oral gavage) and the anti-PD-1 antibody (e.g., intraperitoneally twice a week) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).[8]
Conclusion
The SHP2 inhibitor LY6 is a valuable pharmacological tool for elucidating the role of SHP2 in immune checkpoint signaling. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding and therapeutically targeting the SHP2-PD-1 axis in cancer immunology. The provided diagrams offer a clear conceptual framework for these studies. Further investigation into the specific effects of LY6 on various immune cell subsets and in different tumor models will continue to advance our knowledge in this exciting field of research.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 3. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 Targets ITK Downstream of PD-1 to Inhibit T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PD-1 and BTLA regulate T cell signaling differentially and only partially through SHP1 and SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Measuring the Potency of SHP2 Inhibitor LY6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the half-maximal inhibitory concentration (IC50) of LY6, a potent and selective allosteric inhibitor of the Src homology region 2 domain-containing protein tyrosine phosphatase 2 (SHP2). The provided protocols are intended for researchers in academic and industrial settings engaged in drug discovery and development.
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in various cellular signaling pathways, making it a key target in oncology.[1][2][3] LY6 has been identified as an inhibitor that stabilizes the autoinhibited conformation of SHP2.[4][5] Accurate determination of its IC50 in enzymatic assays is crucial for characterizing its potency and selectivity.
Data Presentation: Potency and Selectivity of LY6
The inhibitory activity of LY6 against SHP2 and the highly related SHP1 phosphatase is summarized below. This data highlights the selectivity of LY6 for SHP2.
| Enzyme | Inhibitor | IC50 (µM) | Selectivity (over SHP1) |
| SHP2 | LY6 | 9.8[4][6][7] | ~7.4-fold |
| SHP1 | LY6 | 72.7[5] | - |
| SHP2 (E76K mutant) | LY6 | 7.67[5] | - |
Signaling Pathway of SHP2
SHP2 is a crucial downstream signaling molecule for multiple receptor tyrosine kinases (RTKs).[8] Upon ligand binding and autophosphorylation of the RTK, SHP2 is recruited to the receptor complex via its SH2 domains. This leads to the activation of the Ras/MAPK, PI3K/AKT, and JAK/STAT signaling pathways, which are critical for cell proliferation, differentiation, and survival.[2][9]
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SHP2 General Information | Sino Biological [sinobiological.com]
- 9. The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury - PMC [pmc.ncbi.nlm.nih.gov]
Probing SHP2 Function in Developmental Disorders Using LY6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the small molecule inhibitor LY6 as a chemical probe to investigate the function of the protein tyrosine phosphatase SHP2 in the context of developmental disorders. SHP2, encoded by the PTPN11 gene, is a critical signaling node, and its dysregulation is implicated in a class of genetic disorders known as RASopathies, which includes Noonan syndrome.[1][2][3][4] LY6 is a potent and selective allosteric inhibitor of SHP2 that stabilizes the enzyme in its inactive conformation.[5][6][7] By inhibiting SHP2's phosphatase activity, LY6 allows for the elucidation of its role in cellular signaling pathways that are crucial for development.[8][9]
Data Presentation
Table 1: In Vitro Inhibitory Activity of LY6 against SHP2
| Compound | Target | IC50 (µM) | Selectivity | Mechanism of Action | Reference |
| LY6 | SHP2 | 9.8 | >7-fold vs. SHP1 | Allosteric inhibitor, stabilizes the autoinhibited conformation | [5][6] |
Table 2: Cellular Assays for Probing SHP2 Function with LY6
| Assay | Cell Line Models | LY6 Concentration Range | Expected Outcome with LY6 Treatment | Key Readouts |
| Western Blotting | HEK293T, fibroblasts, or iPSCs expressing wild-type or mutant SHP2 (e.g., D61G, T42A) | 1-20 µM | Decreased phosphorylation of downstream targets (e.g., ERK1/2) | p-ERK1/2, p-SHP2 (Y542/Y580), total ERK1/2, total SHP2 |
| Immunoprecipitation | Cells expressing tagged versions of SHP2 or interacting partners (e.g., GAB1, GAB2) | 5-10 µM | Altered protein-protein interactions | Co-precipitation of SHP2 with its binding partners |
| Cell Proliferation Assay | Patient-derived fibroblasts or engineered cell lines with hyperactivating SHP2 mutations | 1-25 µM | Reduction in the hyperproliferative phenotype | Cell viability (e.g., MTT or CCK-8 assay), colony formation |
| Signaling Pathway Analysis | Any relevant cell model for the specific developmental disorder | 1-10 µM | Modulation of RAS/MAPK and other SHP2-dependent pathways | Phospho-protein arrays, targeted mass spectrometry |
Signaling Pathways and Experimental Workflows
SHP2 Signaling in Developmental Disorders
SHP2 is a crucial positive regulator of the RAS/MAPK signaling pathway.[8][10] In developmental disorders like Noonan syndrome, gain-of-function mutations in SHP2 lead to its constitutive activation, resulting in hyperactivation of the RAS/MAPK cascade.[2][11] This diagram illustrates the central role of SHP2 in this pathway.
Experimental Workflow for Probing SHP2 Function
This workflow outlines the key steps for using LY6 to investigate the impact of SHP2 inhibition on cellular phenotypes and signaling pathways in the context of developmental disorders.
Logical Relationship of LY6, SHP2, and Developmental Disorders
This diagram illustrates the logical connection between the use of the LY6 probe, its target SHP2, and the resulting insights into the pathomechanisms of developmental disorders.
References
- 1. Structure, function, and pathogenesis of SHP2 in developmental disorders and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling (not so) rare developmental disorders associated with mutations in the protein-tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling (not so) rare developmental disorders associated with mutations in the protein-tyrosine phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The Biological Function of SHP2 in Human Disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SHP2 inhibitor LY6 |CAS: 2296718-09-5 Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHP2 is involved in the occurrence, development and prognosis of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting SHP2 inhibitor LY6 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor, I-A09. The information provided is intended to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the recommended solvent for dissolving I-A09?
A1: Based on available data, I-A09 is soluble in Dimethyl Sulfoxide (DMSO)[1]. For initial stock solutions, it is recommended to use 100% DMSO.
Q2: I am observing precipitation when diluting my I-A09 DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue for hydrophobic small molecules. Here are several troubleshooting steps you can take:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and may affect experimental results.
-
Use a Stepwise Dilution: Instead of diluting your DMSO stock directly into the final buffer, perform serial dilutions in an intermediate solvent or in distilled water. The final dilution step should be into your assay buffer[2]. Salts in buffers can decrease the solubility of small molecules[2].
-
Incorporate a Surfactant: For in vitro binding assays where detergents are compatible, adding a small amount of a non-ionic surfactant like Tween-20 to your buffer can help maintain solubility. You can try pre-mixing your DMSO stock with a solution of 20% Tween-20 before the final dilution[2].
-
Sonication: Use a sonicating water bath to help disperse the compound after dilution[2].
-
Consider Alternative Solvents: If DMSO is not suitable for your experiment, you could explore other organic solvents like dimethylformamide (DMF) or ethanol for the initial stock solution[2]. However, their compatibility with your specific assay must be verified.
Q3: What is the maximum recommended concentration for an I-A09 stock solution in DMSO?
Stability
Q4: How should I store my I-A09, both as a solid and in solution?
A4:
-
Solid Form: I-A09 solid powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is the preferred condition[1].
-
Stock Solutions: DMSO stock solutions of I-A09 should also be stored with protection from light. For short-term storage (days to weeks), they can be kept at 0-4°C. For long-term storage (months), aliquoting the stock solution into single-use vials and storing at -20°C is recommended to avoid repeated freeze-thaw cycles[1].
Q5: How can I assess the stability of I-A09 in my experimental conditions?
A5: To ensure the integrity of your results, it is crucial to confirm the stability of I-A09 under your specific experimental conditions (e.g., in your cell culture media or assay buffer). A general approach to assess stability involves:
-
Incubating the I-A09 solution under your experimental conditions for the duration of your experiment.
-
At various time points, take samples and analyze them using a stability-indicating method like High-Performance Liquid Chromatography (HPLC)[3].
-
Compare the concentration and purity of I-A09 at each time point to the initial (time zero) sample. A significant decrease in the parent compound or the appearance of degradation peaks would indicate instability.
Q6: What factors can affect the stability of I-A09 in solution?
A6: Several factors can influence the stability of a small molecule inhibitor in solution, including:
-
pH of the solution: Extreme pH values can lead to hydrolysis or other chemical degradation.
-
Temperature: Higher temperatures generally accelerate degradation processes[3].
-
Light exposure: Some compounds are light-sensitive and can undergo photodegradation[3].
-
Presence of reactive species: Components of your buffer or media could potentially react with the inhibitor.
Physicochemical Properties of I-A09
| Property | Value | Reference |
| CAS Number | 1143579-76-3 | [1] |
| Molecular Formula | C29H25N5O6 | [1] |
| Molecular Weight | 539.54 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
Recommended Solvents for Solubility Testing
The following table provides a list of commonly used solvents for determining the solubility of small molecule inhibitors. It is recommended to test the solubility of I-A09 in these solvents to find the most suitable one for your specific application.
| Solvent | Recommended Starting Concentration for Testing | Notes |
| DMSO | 10 mM, 25 mM, 50 mM | Generally provides the highest solubility for many small molecules. |
| DMF | 10 mM, 25 mM, 50 mM | An alternative to DMSO, but can also have cellular toxicity. |
| Ethanol | 1 mM, 5 mM, 10 mM | Less toxic than DMSO and DMF, but generally has lower solubilizing capacity for hydrophobic compounds. |
| PBS (pH 7.4) | 10 µM, 50 µM, 100 µM | To determine aqueous solubility. Expect low solubility. |
Experimental Protocols
Protocol 1: Determining the Solubility of I-A09
Objective: To determine the approximate solubility of I-A09 in a given solvent.
Materials:
-
I-A09 powder
-
Selected solvent (e.g., DMSO, Ethanol, PBS)
-
Vortex mixer
-
Sonicator (water bath)
-
Microcentrifuge
-
Spectrophotometer or HPLC
Methodology:
-
Preparation of Supersaturated Solution:
-
Weigh out a known amount of I-A09 (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, known volume of the solvent to the tube to create a concentration higher than the expected solubility (e.g., for an expected solubility of 10 mM, add solvent to make a 20 mM solution).
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the mixture at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with continuous agitation (e.g., on a shaker or rotator) to ensure equilibrium is reached.
-
Sonication for 10-15 minutes can be used to aid dissolution.
-
-
Separation of Undissolved Solid:
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant.
-
Measure the concentration of I-A09 in the diluted supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
-
Calculation:
-
Calculate the concentration of I-A09 in the original supernatant. This value represents the solubility of I-A09 in the tested solvent under the specified conditions.
-
Protocol 2: Assessing the Stability of I-A09 in Solution
Objective: To evaluate the stability of I-A09 in a specific solution (e.g., cell culture medium) over time.
Materials:
-
I-A09 stock solution (e.g., in DMSO)
-
Test solution (e.g., cell culture medium with 10% FBS)
-
Incubator set to the desired temperature (e.g., 37°C)
-
HPLC system with a suitable column and mobile phase
-
Autosampler vials
Methodology:
-
Sample Preparation:
-
Prepare a solution of I-A09 in the test solution at the final desired concentration.
-
Immediately after preparation (Time 0), take an aliquot of the solution, and if necessary, process it to stop any degradation (e.g., by snap-freezing or immediate injection into the HPLC). This will serve as your reference sample.
-
-
Incubation:
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
-
Process each sample in the same manner as the Time 0 sample.
-
-
HPLC Analysis:
-
Analyze all samples (Time 0 and subsequent time points) by HPLC.
-
The HPLC method should be "stability-indicating," meaning it can separate the intact I-A09 from any potential degradation products.
-
-
Data Analysis:
-
Determine the peak area of the intact I-A09 at each time point.
-
Calculate the percentage of I-A09 remaining at each time point relative to the Time 0 sample.
-
A plot of the percentage of I-A09 remaining versus time will provide the stability profile of the compound under the tested conditions.
-
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of I-A09.
Caption: Troubleshooting workflow for I-A09 solubility issues.
References
Technical Support Center: Optimizing SHP2 Inhibitor LY6 Concentration for Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of the SHP2 inhibitor LY6 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound?
A1: LY6 is a small molecule inhibitor that targets the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is a key regulator of cell proliferation, differentiation, and survival.[1] In many cancers, hyperactivation of this pathway due to mutations in receptor tyrosine kinases (RTKs) or RAS drives uncontrolled cell growth.[1] LY6 functions as an allosteric inhibitor, stabilizing SHP2 in its auto-inhibited conformation. This prevents it from dephosphorylating its substrates, thereby suppressing downstream signaling through the MAPK cascade.
Q2: What is the reported biochemical potency of LY6?
A2: The reported half-maximal inhibitory concentration (IC50) of LY6 against the SHP2 enzyme in biochemical assays is approximately 9.8 µM.[2][3]
Q3: In which types of cancer cell lines is LY6 expected to be most effective?
A3: SHP2 inhibitors like LY6 are generally most effective in cancer cell lines that are dependent on RTK signaling for their growth and survival. This includes, but is not limited to, cell lines with activating mutations or amplifications of EGFR, FGFR, and MET. The KYSE-520 esophageal squamous cell carcinoma cell line is a commonly used model to assess the cellular activity of SHP2 inhibitors as it is driven by EGFR amplification.
Q4: How does serum concentration in cell culture media affect the apparent potency of LY6?
A4: The concentration of serum, particularly fetal bovine serum (FBS), in cell culture media can significantly impact the observed IC50 value of small molecule inhibitors like LY6. Serum proteins, such as albumin, can bind to small molecules, reducing their free concentration and thus their availability to interact with the target protein within the cells.[4] This can lead to a rightward shift in the dose-response curve, resulting in a higher apparent IC50 value.[4] It is crucial to maintain a consistent serum concentration across all experiments to ensure data reproducibility. When comparing data across different studies, it is important to consider the serum concentrations used.
Troubleshooting Guide
Problem 1: High variability in cell viability (IC50) results between experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Cell density can influence the response to chemotherapeutic agents.[5] For KYSE-520 cells, a recommended seeding density is between 0.6 - 1.2 x 10^4 cells/cm².[6] Perform a cell seeding optimization experiment to find the linear range for your viability assay.[7]
-
-
Possible Cause 2: Variation in serum concentration.
-
Solution: Use the same batch and concentration of FBS for all related experiments. As mentioned in the FAQs, serum proteins can bind to the inhibitor and affect its potency.[4]
-
-
Possible Cause 3: Edge effects in multiwell plates.
-
Solution: To minimize evaporation and temperature gradients that can cause "edge effects," consider not using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media.
-
Problem 2: No significant inhibition of pERK at expected LY6 concentrations.
-
Possible Cause 1: Suboptimal inhibitor treatment time.
-
Solution: The inhibition of pERK is often a rapid event. For many SHP2 inhibitors, a treatment time of 2 to 4 hours is sufficient to observe maximal inhibition of pERK.[8] Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 8h) to determine the optimal treatment duration for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Issues with Western blot protocol.
-
Solution: Ensure that your western blot protocol is optimized for detecting phosphorylated proteins. This includes using fresh lysis buffer containing phosphatase inhibitors, blocking with an appropriate agent like BSA, and using validated phospho-specific antibodies at the recommended dilution. Refer to the detailed pERK Western Blot protocol below.
-
-
Possible Cause 3: Cell line is not dependent on SHP2 signaling.
-
Solution: Confirm that your cell line of interest relies on the RAS-MAPK pathway for proliferation. You can test this by treating the cells with a known MEK inhibitor as a positive control. If the MEK inhibitor also fails to inhibit pERK and cell viability, the issue may lie with the cell line's signaling dependencies.
-
Problem 3: Discrepancy between biochemical IC50 and cellular potency.
-
Possible Cause 1: Cell permeability of the compound.
-
Solution: A higher cellular IC50 compared to the biochemical IC50 can be due to poor membrane permeability of the inhibitor. While this is an intrinsic property of the compound, ensuring proper solubilization in a vehicle like DMSO can help.
-
-
Possible Cause 2: Presence of efflux pumps.
-
Solution: Cancer cells can express ATP-binding cassette (ABC) transporters that actively pump out small molecules, reducing their intracellular concentration. This can be investigated using specific inhibitors of these transporters, although this is a more advanced troubleshooting step.
-
-
Possible Cause 3: High intracellular ATP concentration.
-
Solution: For ATP-competitive inhibitors, high intracellular ATP levels can compete with the inhibitor for binding to the kinase. While LY6 is an allosteric inhibitor, this principle can apply to other inhibitors you may be using for comparison.
-
Data Presentation
Table 1: Potency of this compound
| Parameter | Value |
| Biochemical IC50 | 9.8 µM |
| Cellular Potency | |
| pERK Inhibition (IC50) | Cell line dependent (typically in the µM range) |
| Cell Viability (IC50) | Cell line dependent (typically in the µM range) |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Starting Concentration Range |
| pERK Western Blot | 0.1 µM - 50 µM |
| Cell Viability Assay | 0.1 µM - 100 µM |
Experimental Protocols
Protocol 1: pERK Western Blot for Assessing SHP2 Inhibition
1. Cell Seeding and Treatment:
- Seed KYSE-520 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
- Allow cells to adhere overnight.
- The next day, replace the medium with fresh medium containing the desired concentrations of LY6 (e.g., 0, 0.1, 1, 5, 10, 25, 50 µM). Use a consistent, low percentage of serum (e.g., 0.5-1% FBS) during the inhibitor treatment to minimize serum-induced pathway activation.
- Incubate for 2-4 hours at 37°C.
2. Cell Lysis:
- Aspirate the medium and wash the cells once with ice-cold PBS.
- Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #9101, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
- Wash the membrane three times for 5 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 (e.g., Cell Signaling Technology #4695).[9]
Protocol 2: Cell Viability Assay using CellTiter-Glo®
1. Cell Seeding:
- Seed KYSE-520 cells in a 96-well, opaque-walled plate at a density of 0.6 - 1.2 x 10^4 cells/cm² in 100 µL of complete growth medium.[6] This corresponds to approximately 2,000-4,000 cells per well.
- Include wells with medium only for background luminescence measurement.
- Allow cells to adhere overnight.
2. Compound Treatment:
- Prepare a serial dilution of LY6 in complete growth medium.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of LY6.
- Incubate the plate for a duration that allows for at least two cell doublings. For KYSE-520 cells with a doubling time of approximately 30 hours, an incubation period of 72 hours is recommended.[2][3]
3. Assay Procedure:
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes before use.
- Add 100 µL of CellTiter-Glo® reagent to each well.[10][11]
- Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10][11]
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Subtract the average background luminescence from all experimental values.
- Normalize the data to the vehicle-treated control wells (representing 100% viability).
- Plot the normalized viability against the logarithm of the LY6 concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Leibniz Institute DSMZ: Details [dsmz.de]
- 3. Cellosaurus cell line KYSE-520 (CVCL_1355) [cellosaurus.org]
- 4. researchgate.net [researchgate.net]
- 5. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KYSE520 Cells [cytion.com]
- 7. researchgate.net [researchgate.net]
- 8. SHP2 Inhibition Overcomes RTK-Mediated Pathway Reactivation in KRAS-Mutant Tumors Treated with MEK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Addressing off-target effects of the SHP2 inhibitor LY6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the SHP2 inhibitor, TNO155. The information is tailored to address specific experimental challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TNO155?
A1: TNO155 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] It binds to a pocket on the SHP2 protein, stabilizing it in an inactive conformation. This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting the RAS-MAPK signaling pathway which is crucial for cell proliferation and survival in many cancers.[3][4]
Q2: What are the known on-target effects of TNO155 in cell-based assays?
A2: The primary on-target effect of TNO155 is the dose-dependent suppression of phosphorylated ERK (p-ERK) and phosphorylated MEK (p-MEK), key downstream components of the RAS-MAPK pathway.[5] Evidence of on-target SHP2 inhibition in clinical settings has been demonstrated by a reduction in DUSP6 expression, a downstream target of the MAPK pathway.[5]
Q3: Has TNO155 demonstrated any significant off-target effects?
A3: Yes, recent studies have revealed that TNO155 and other allosteric SHP2 inhibitors can induce off-target inhibition of autophagy in an SHP2-independent manner.[6] These inhibitors have been shown to accumulate in lysosomes and block autophagic flux.[6] This off-target activity may contribute to the anti-tumor effects of the compound.[6]
Q4: In which cancer types has TNO155 shown preclinical or clinical activity?
A4: TNO155 has shown activity in various preclinical models of solid tumors, particularly those with mutations in the RAS-MAPK pathway.[1][2][7][8] This includes non-small cell lung cancer (NSCLC) with EGFR mutations, colorectal cancer with BRAF mutations, and neuroblastoma with ALK mutations.[1][7][8] Clinical trials are ongoing to evaluate its efficacy in a range of advanced solid tumors.[5][9]
Q5: What are some known mechanisms of resistance to TNO155?
A5: Resistance to SHP2 inhibitors like TNO155 can arise from adaptive mechanisms that reactivate the MAPK pathway.[7][8] This can include the development of secondary mutations in upstream or downstream signaling components. Additionally, because TNO155's on-target activity is linked to inhibiting RTK signaling, bypass activation of alternative receptor tyrosine kinases (RTKs) can also contribute to resistance.[1]
Troubleshooting Guides
Western Blotting
Problem 1: Weak or no signal for p-ERK/p-MEK reduction after TNO155 treatment.
-
Possible Cause:
-
Suboptimal TNO155 Concentration or Incubation Time: The concentration of TNO155 may be too low, or the incubation time may be too short to achieve significant inhibition.
-
Low Basal Pathway Activation: The cell line used may have low basal activation of the RAS-MAPK pathway, making it difficult to detect a decrease in phosphorylation.
-
Poor Antibody Quality: The primary antibodies for p-ERK or p-MEK may not be specific or sensitive enough.
-
Technical Issues with Western Blot: Problems with protein transfer, blocking, or antibody incubation can all lead to weak signals.[10][11][12]
-
-
Solution:
-
Optimize TNO155 Treatment: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Refer to the table below for reported IC50 values in various cell lines.
-
Stimulate the Pathway: If basal activation is low, consider stimulating the cells with a growth factor (e.g., EGF, FGF) to activate the RAS-MAPK pathway before TNO155 treatment.
-
Validate Antibodies: Use positive controls (e.g., lysates from cells with known high MAPK activation) and negative controls to validate the specificity and sensitivity of your antibodies.
-
Review Western Blot Protocol: Ensure all steps of your western blot protocol are optimized, including transfer efficiency (check with Ponceau S stain), blocking conditions (e.g., 5% BSA or non-fat milk), and antibody dilutions.[10][11][12]
-
Problem 2: Inconsistent p-ERK/p-MEK inhibition across experiments.
-
Possible Cause:
-
Cell Culture Variability: Differences in cell confluency, passage number, or serum concentration in the media can affect signaling pathways.
-
TNO155 Stock Solution Instability: Improper storage or repeated freeze-thaw cycles of the TNO155 stock solution can lead to degradation.
-
Inconsistent Incubation Times: Minor variations in incubation times can lead to different levels of pathway inhibition.
-
-
Solution:
-
Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density, passage number, and serum conditions.
-
Properly Store and Handle TNO155: Aliquot the TNO155 stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at the recommended temperature.
-
Ensure Precise Timing: Use a timer to ensure consistent incubation times for all experiments.
-
Cell Viability Assays
Problem 3: High variability in cell viability data or unexpected cytotoxicity.
-
Possible Cause:
-
Off-Target Effects: As mentioned, TNO155 can inhibit autophagy, which may contribute to cytotoxicity, especially at higher concentrations or in cell lines sensitive to autophagy inhibition.[6]
-
Assay Interference: The chosen cell viability assay (e.g., MTT, MTS) might be affected by the chemical properties of TNO155.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability.[13][14]
-
-
Solution:
-
Differentiate On- and Off-Target Effects: To determine if the observed cytotoxicity is due to the on-target (SHP2 inhibition) or off-target (autophagy inhibition) effect, consider the following:
-
Rescue Experiment: Overexpress a constitutively active form of a downstream effector of SHP2 (e.g., a constitutively active MEK mutant). If the cytotoxicity is on-target, this should rescue the cells.
-
Autophagy Marker Analysis: Perform a western blot for autophagy markers like LC3-II to see if TNO155 treatment induces their accumulation, indicative of autophagy blockade.
-
Use a Different SHP2 Inhibitor: Compare the effects of TNO155 with another SHP2 inhibitor that has a different chemical scaffold and potentially different off-target effects.
-
-
Validate the Viability Assay: Run control experiments to ensure that TNO155 does not directly interfere with the assay reagents or readout. Consider using an alternative viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®), which is generally less prone to chemical interference.[15][16]
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Ensure uniform cell suspension before plating.[13][14]
-
Quantitative Data
Table 1: In Vitro Potency of TNO155 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ORL-195 | Oral Squamous Cell Carcinoma | ~0.4 | [17] |
| SCC-9 | Oral Squamous Cell Carcinoma | ~0.5 | [17] |
| BICR10 | Oral Squamous Cell Carcinoma | >100 | [17] |
| PE/CA-PJ15 | Oral Squamous Cell Carcinoma | >100 | [17] |
| HCC827 | Non-Small Cell Lung Cancer | 0.77 | [1] |
| HCC827-GR | Non-Small Cell Lung Cancer | 1.38 | [1] |
Table 2: Off-Target Autophagy Inhibition by SHP2 Allosteric Inhibitors
| Compound | EC50 for Autophagy Inhibition (µM) | Reference |
| TNO155 | 94.3 | [6][18] |
| SHP099 | 10.6 | [6][18] |
| RMC-4550 | 30.2 | [6][18] |
| IACS-13909 | 1.4 | [6][18] |
| JAB-3068 | 9.8 | [6][18] |
| Chloroquine (CQ) | 5.3 | [6][18] |
Experimental Protocols
Western Blotting for p-ERK/p-MEK
-
Cell Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of TNO155 for the appropriate duration.
-
Wash cells twice with ice-cold PBS.
-
Add 1X cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) and incubate on ice for 5 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, and total MEK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Cell Viability Assay (ATP-Based)
-
Cell Seeding:
-
Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of TNO155. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add an ATP detection reagent (e.g., CellTiter-Glo®) to each well, following the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Simplified SHP2 signaling pathway in the context of RTK activation.
Caption: Experimental workflow for validating the on-target effects of TNO155.
Caption: Logical workflow to investigate potential off-target effects of TNO155.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 17. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
Technical Support Center: Mitigating TNO155 (LY6) Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the toxicity of the SHP2 inhibitor, TNO155 (formerly LY6), in animal models.
Frequently Asked Questions (FAQs)
Q1: What is TNO155 and what is its mechanism of action?
A1: TNO155 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1][2] TNO155 binds to a tunnel-like allosteric site on SHP2, stabilizing it in an inactive conformation. This prevents SHP2 from interacting with its substrates, thereby inhibiting downstream signaling in pathways such as the RAS-MAPK pathway.[3]
Q2: What are the most common toxicities observed with TNO155 in animal models?
A2: Based on clinical and preclinical data, the most commonly observed on-target toxicities associated with SHP2 inhibition, including with TNO155, are peripheral edema, decreased cardiac ejection fraction, and hematological toxicities such as thrombocytopenia and neutropenia.[1][4][5] These are generally considered on-target effects due to the role of SHP2 in various physiological processes.
Q3: What is the maximum tolerated dose (MTD) of TNO155 in mice?
A3: Preclinical studies in murine neuroblastoma models have established a maximum tolerated dose (MTD) of 20 mg/kg of TNO155 administered twice per day via oral gavage. At this dose, no significant drug-related toxicities were reported for at least 21 days of treatment.[4][6]
Q4: Are there any known off-target effects of TNO155?
A4: Some allosteric SHP2 inhibitors have been shown to have off-target effects, such as the inhibition of autophagy by accumulating in the lysosome in a SHP2-independent manner.[7] While this has been noted for other SHP2 allosteric inhibitors, it is a potential consideration for researchers using TNO155. It is important to design experiments that can distinguish between on-target and potential off-target effects.
Troubleshooting Guides
Issue 1: Severe Edema Development in a Treatment Group
Symptoms: Observable swelling in the paws, limbs, or generalized edema in a significant portion of the animals in the TNO155 treatment group.
Possible Causes:
-
Dose is too high: The administered dose may be exceeding the MTD for the specific animal strain or model.
-
On-target toxicity: Edema is a known on-target toxicity of SHP2 inhibitors.
-
Compounding factors: The tumor model itself or co-administered therapies may exacerbate fluid retention.
Troubleshooting Steps:
-
Dose De-escalation: Immediately consider reducing the dose of TNO155 in subsequent cohorts.
-
Intermittent Dosing: Implement an intermittent dosing schedule (e.g., 5 days on, 2 days off; or 2 weeks on, 1 week off) to allow for physiological recovery.[8][9]
-
Supportive Care: Provide supportive care as per institutional guidelines, which may include monitoring of hydration and nutritional status.
-
Quantitative Monitoring: Implement a quantitative method to monitor edema progression (see Experimental Protocols section).
-
Histopathological Analysis: At the end of the study, perform histopathological analysis of affected tissues to understand the nature of the edema.
Issue 2: Signs of Cardiotoxicity
Symptoms: Lethargy, shortness of breath, or unexpected mortality in the TNO155 treatment group.
Possible Causes:
-
On-target cardiotoxicity: SHP2 plays a role in cardiac function, and its inhibition can lead to decreased ejection fraction.
-
Dose-dependent toxicity: Higher doses of TNO155 are more likely to induce cardiotoxicity.
Troubleshooting Steps:
-
Non-invasive Monitoring: If available, perform serial echocardiography to monitor cardiac function (see Experimental Protocols section).
-
Cardiac Biomarkers: Collect blood samples to analyze cardiac biomarkers such as NT-proANP and NT-proBNP.[10][11]
-
Dose and Schedule Modification: Reduce the dose or switch to an intermittent dosing schedule to mitigate cardiac stress.
-
Necropsy and Histopathology: Perform detailed gross necropsy and histopathological examination of the heart for any signs of cardiac damage in animals that are euthanized or found deceased.
Issue 3: Hematological Abnormalities
Symptoms: Bleeding, petechiae (small red or purple spots on the skin), or signs of infection in the TNO155 treatment group.
Possible Causes:
-
On-target hematological toxicity: SHP2 is involved in hematopoiesis, and its inhibition can lead to cytopenias.
-
Myelosuppression: TNO155 may have a direct suppressive effect on the bone marrow.
Troubleshooting Steps:
-
Complete Blood Count (CBC): Perform regular CBCs to monitor platelet, neutrophil, and other blood cell counts (see Experimental Protocols section).
-
Dose Adjustment: Based on the severity of the hematological toxicity, consider dose reductions or treatment holidays.
-
Supportive Care: Provide supportive care for animals with severe cytopenias as per veterinary recommendations and institutional guidelines.
-
Bone Marrow Analysis: At necropsy, collect bone marrow for histopathological evaluation to assess cellularity and hematopoietic lineages.
Quantitative Data
Table 1: Preclinical Tolerability of TNO155 in Murine Models
| Animal Model | Dosing Regimen | Observed Toxicities | Reference |
|---|---|---|---|
| NOD/SCID Mice | 20 mg/kg, twice daily (MTD) via oral gavage | No drug-related toxicities observed for at least 21 days | [4][6] |
| Zebrafish | MTD established via submersion in drug-dissolved water | Not specified |[4][6] |
Table 2: Common Adverse Events of TNO155 in Clinical Trials (for reference in preclinical monitoring)
| Adverse Event | Grade | Frequency | Reference |
|---|---|---|---|
| Peripheral Edema | Any | 26% | [5] |
| Increased Blood Creatine Phosphokinase | Any | 28% | [5] |
| Diarrhea | Any | 26% | [5] |
| Acneiform Dermatitis | Any | 23% | [5] |
| Decreased Platelets | ≥3 | 4% | [5] |
| Decreased Neutrophils | ≥3 | 3% | [5] |
| Decreased Ejection Fraction | Any | Reported |[4] |
Experimental Protocols
Protocol 1: Quantification of Peripheral Edema in Mice
-
Caliper Measurement:
-
Gently restrain the mouse.
-
Using a digital caliper, measure the thickness of the hind paw or the diameter of the limb at a consistent anatomical location.
-
Take measurements at baseline and at regular intervals throughout the study.
-
Calculate the percentage increase in thickness or diameter compared to baseline.
-
-
Evans Blue Dye Extravasation (Terminal Procedure):
-
Anesthetize the mouse and inject Evans Blue dye (1.25% w/v in saline) intravenously.[12]
-
After a set circulation time (e.g., 30 minutes), euthanize the animal and perfuse with saline to remove intravascular dye.
-
Dissect the edematous tissue and a control tissue.
-
Incubate the tissues in formamide to extract the Evans Blue dye.
-
Measure the absorbance of the formamide extract spectrophotometrically and quantify the amount of dye extravasation as an indicator of vascular permeability and edema.
-
Protocol 2: Assessment of Cardiotoxicity in Mice
-
Echocardiography:
-
Anesthetize the mouse using a regimen that has minimal impact on cardiovascular function (e.g., isoflurane).[6]
-
Place the mouse in a supine position on a temperature-controlled platform to maintain body temperature at 37°C.[6]
-
Use a high-resolution imaging system with a high-frequency transducer (e.g., 22-55 MHz).[6]
-
Obtain standard views such as the parasternal long-axis (PLAX) and short-axis (PSAX) views.[7][13]
-
Measure parameters such as Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and cardiac output.
-
Perform measurements at baseline and at regular intervals during the study.
-
-
Cardiac Biomarker Analysis:
-
Collect blood samples via a suitable method (e.g., retro-orbital sinus, submandibular vein).
-
Process the blood to obtain serum or plasma.
-
Use commercially available ELISA kits to measure the levels of cardiac biomarkers such as NT-proANP and NT-proBNP.[10][11]
-
Compare the levels in treated animals to those in control animals.
-
Protocol 3: Hematological Analysis in Mice
-
Blood Collection:
-
Collect a small volume of blood (typically 50-100 µL) from a suitable site (e.g., saphenous vein, submandibular vein) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Complete Blood Count (CBC):
-
Use an automated hematology analyzer calibrated for mouse blood to determine parameters such as:
-
White blood cell (WBC) count and differential
-
Red blood cell (RBC) count
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
Platelet (PLT) count
-
-
-
Data Analysis:
-
Compare the hematological parameters of the TNO155-treated group to the vehicle control group at each time point.
-
Monitor for trends such as neutropenia or thrombocytopenia over the course of the study.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Safety Biomarkers - Accelerating the Development of Biomarkers for Drug Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. Cardiac Safety Biomarkers for Preclinical Cardiotoxicity Testing | Biomedica [bmgrp.com]
- 11. Cardiac Safety Biomarkers | Biomedica [bmgrp.com]
- 12. Enhancing Techniques for Determining Inflammatory Edema Formation and Neutrophil Accumulation in Murine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
Troubleshooting Inconsistent Results in SHP2 Inhibition Assays with LY6: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in SHP2 inhibition assays using the allosteric inhibitor LY6.
Frequently Asked Questions (FAQs) & Troubleshooting
Our dedicated team of scientists has compiled a list of common issues and solutions to help you navigate the complexities of SHP2 inhibition assays.
Section 1: Biochemical Assay Issues
Question: My IC50 value for LY6 is significantly higher than the reported 9.8 µM. What are the potential causes?[1][2]
Answer: Several factors can contribute to a higher-than-expected IC50 value for LY6 in biochemical SHP2 inhibition assays. Here are some common culprits and troubleshooting steps:
-
Suboptimal Assay Conditions: The enzymatic activity of SHP2 is highly dependent on buffer conditions. Ensure your assay buffer contains the appropriate pH, salt concentration, and reducing agents.
-
Enzyme Concentration: The concentration of the SHP2 enzyme can influence the apparent IC50. It is crucial to use a concentration within the linear range of the assay.[3]
-
Substrate Concentration: The concentration of the substrate, such as DiFMUP, should be at or below the Michaelis-Menten constant (Km) to ensure accurate determination of competitive inhibition.[4][5]
-
Compound Solubility: LY6, like many small molecules, may have limited solubility in aqueous buffers. Precipitation of the compound can lead to an underestimation of its true potency.
Troubleshooting Summary Table: High IC50 Values
| Potential Cause | Recommended Action |
| Incorrect Buffer Composition | Verify pH (typically 6.0-6.5), salt concentration (e.g., 50-100 mM NaCl), and the presence of a reducing agent like DTT or TCEP.[4][6] |
| Enzyme Concentration Too High | Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay.[3] |
| Substrate Concentration Too High | Titrate the substrate to determine the Km value and use a concentration at or below this value for inhibition assays. |
| Compound Precipitation | Visually inspect for precipitation. Test the effect of a low percentage of DMSO (e.g., 0.5-1%) on compound solubility and enzyme activity.[4][5] |
Question: I am observing a high degree of variability between replicate wells in my fluorescence-based SHP2 assay. What could be the reason?
Answer: High variability in fluorescence-based assays can stem from several sources. Consider the following:
-
Fluorescence Interference: The inhibitor itself or impurities might be fluorescent, leading to false-positive or inconsistent readings.[7]
-
Assay Plate Issues: Inconsistent well volumes, bubbles in the wells, or scratches on the plate can all affect fluorescence measurements.
-
Reagent Instability: Ensure all reagents, particularly the fluorescent substrate and the enzyme, are properly stored and have not undergone multiple freeze-thaw cycles.
Troubleshooting Workflow for High Variability
Caption: Troubleshooting workflow for high assay variability.
Section 2: Cellular Assay Challenges
Question: I am not seeing a significant inhibition of downstream signaling (e.g., p-ERK) in my cellular assay with LY6, even at concentrations that are effective in my biochemical assay. Why?
Answer: A discrepancy between biochemical and cellular assay results is a common challenge in drug discovery.[8] Several factors related to the cellular environment can influence the apparent activity of an inhibitor:
-
Cell Permeability: LY6 may have poor cell permeability, preventing it from reaching its intracellular target, SHP2.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Protein Binding: In the complex intracellular environment, LY6 may bind to other proteins, reducing its free concentration available to inhibit SHP2.
-
SHP2 Conformation in Cells: SHP2 exists in a dynamic equilibrium between an auto-inhibited (closed) and an active (open) conformation.[4][8] Allosteric inhibitors like LY6 stabilize the inactive conformation.[9][10] The cellular context and signaling activity can influence this equilibrium.
Key Considerations for Cellular Assays
| Factor | Experimental Approach to Investigate |
| Cell Permeability | Utilize assays to measure compound uptake, such as LC-MS/MS analysis of cell lysates. |
| Efflux Pumps | Co-incubate with known efflux pump inhibitors to see if the potency of LY6 increases. |
| Protein Binding | Perform plasma protein binding assays to estimate the extent of non-specific binding. |
| Cellular Target Engagement | Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that LY6 is binding to SHP2 within the cell.[4][8] |
SHP2 Activation and Inhibition Pathway
Caption: Simplified SHP2 signaling and LY6 inhibition.
Question: My cellular thermal shift assay (CETSA) results for LY6 are inconsistent. What could be the problem?
Answer: The cellular thermal shift assay is a powerful tool for confirming target engagement, but its success relies on careful optimization.[8] Inconsistent results can arise from:
-
Suboptimal Heating Temperature: The chosen temperature for the isothermal dose-response experiment is critical. An initial thermal gradient experiment is necessary to identify the optimal temperature that provides the best assay window.[4][8]
-
Cell Lysis and Protein Extraction: Incomplete cell lysis or inefficient protein extraction can lead to high variability. Ensure your lysis buffer and protocol are optimized for your cell line.
-
Antibody Performance: The quality of the antibody used for detecting the soluble SHP2 fraction is paramount. Validate your antibody for specificity and sensitivity.
Experimental Workflow for CETSA Optimization
Caption: Workflow for optimizing a Cellular Thermal Shift Assay.
Detailed Experimental Protocols
Biochemical SHP2 Inhibition Assay (Fluorescence-Based)
-
Reagents and Materials:
-
Recombinant human SHP2 protein
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[4]
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Inhibitor: LY6 dissolved in 100% DMSO
-
384-well black, flat-bottom assay plates
-
-
Procedure:
-
Prepare serial dilutions of LY6 in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[5]
-
Add the diluted LY6 or vehicle control (DMSO in Assay Buffer) to the assay plate.
-
Prepare the SHP2 enzyme solution in Assay Buffer and add it to the wells containing the inhibitor.
-
Incubate for 20-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Monitor the fluorescence intensity (Excitation: 350 nm, Emission: 450 nm) over time using a plate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each LY6 concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular p-ERK Western Blot Assay
-
Reagents and Materials:
-
Cell line of interest (e.g., KYSE520)
-
Complete cell culture medium
-
LY6 dissolved in DMSO
-
Growth factor (e.g., EGF) for stimulation
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-SHP2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of LY6 or vehicle control for 2 hours.[6]
-
Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the appropriate primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescent detection system.
-
Quantify the band intensities to determine the effect of LY6 on ERK phosphorylation.
-
This guide is intended to provide a starting point for troubleshooting your SHP2 inhibition assays with LY6. For further assistance, please consult the relevant product datasheets and scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
Dealing with SHP2 inhibitor LY6 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the SHP2 inhibitor LY6 in cell culture experiments.
I. FAQs - Quick Answers to Common Questions
Q1: How should I prepare and store stock solutions of LY6?
A1: Proper preparation and storage are crucial for maintaining the stability and activity of LY6.
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom.[1] It is recommended to dissolve LY6 in a suitable solvent like DMSO to prepare a concentrated stock solution.[1][2]
-
Storage of Powder: The lyophilized powder is stable for up to 3 years when stored at -20°C.[1][2][3]
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[2][4] Before use, bring the vial to room temperature.
-
Final Working Solution: When preparing your final working solution, it is best to make initial serial dilutions of your DMSO stock in DMSO before adding it to your aqueous buffer or cell culture medium to prevent precipitation. The final concentration of DMSO in your cell culture should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[2][4]
Q2: What is the recommended working concentration for LY6?
A2: The optimal working concentration of LY6 will vary depending on the cell type and experimental conditions. The reported IC50 for LY6 is 9.8 µM.[5][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. As a starting point, you can test a range of concentrations around the IC50 value (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
Q3: I am observing inconsistent or no effect of LY6 in my experiments. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Compound Degradation: LY6, like many small molecules, may degrade in cell culture media over time. This can be influenced by factors such as temperature, light exposure, and the chemical composition of the media.[7] Consider performing a time-course experiment to assess the stability of LY6 under your specific experimental conditions.
-
Improper Storage: Repeated freeze-thaw cycles or incorrect storage temperatures of the stock solution can lead to degradation.[1][2]
-
Solubility Issues: The compound may precipitate out of solution when diluted into aqueous cell culture media. Ensure proper dilution techniques are followed.
-
Cell Line Specific Effects: The sensitivity to SHP2 inhibition can vary between different cell lines.
Q4: Can LY6 be used in animal studies?
A4: While LY6 has been shown to be effective in cell-based assays, its suitability for in vivo studies would require further investigation into its pharmacokinetic and pharmacodynamic properties.[8] Specific formulations may be necessary for animal administration.[1]
II. Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with the this compound.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibitor activity observed. | Degradation of LY6 in cell culture media. | 1. Confirm inhibitor integrity: Use a fresh aliquot of LY6 stock solution. 2. Assess stability: Perform a time-course experiment and analyze the concentration of LY6 in the media at different time points using LC-MS/MS (see Experimental Protocol 1). 3. Minimize exposure: Add the inhibitor to the cells immediately after preparing the final working solution. 4. Replenish inhibitor: For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. |
| Incorrect concentration of the working solution. | 1. Verify calculations: Double-check all dilution calculations. 2. Calibrate equipment: Ensure pipettes are properly calibrated. | |
| Cell line is resistant to SHP2 inhibition. | 1. Confirm SHP2 expression: Verify that your cell line expresses SHP2 at a sufficient level. 2. Consider alternative pathways: The signaling pathway you are studying may not be dependent on SHP2 in your specific cell model. | |
| High variability between replicate wells. | Precipitation of LY6 upon dilution in media. | 1. Optimize dilution: Make serial dilutions in DMSO first before adding to the aqueous medium. 2. Visual inspection: After adding the inhibitor to the media, visually inspect for any precipitate. 3. Increase solvent concentration: If permissible for your cells, a slightly higher final DMSO concentration (e.g., 0.5%) might improve solubility.[2] |
| Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding cells into plates. | |
| Unexpected off-target effects or cellular toxicity. | High concentration of inhibitor or solvent. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration of LY6 for your cell line. 2. Solvent control: Always include a vehicle control (e.g., DMSO alone) in your experiments at the same final concentration as the inhibitor-treated wells. |
| Compound impurity. | Ensure you are using a high-purity grade of LY6. |
III. Experimental Protocols
Protocol 1: Assessing the Stability of LY6 in Cell Culture Media using LC-MS/MS
This protocol provides a framework for determining the degradation rate of LY6 in your specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for your cells
-
LC-MS/MS system
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (IS) (a structurally similar, stable compound not present in the sample)
Procedure:
-
Sample Preparation:
-
Prepare a working solution of LY6 in your cell culture medium at the desired final concentration.
-
Incubate the medium at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.
-
Immediately process the samples or store them at -80°C until analysis.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of the collected medium, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The specific parameters for the LC-MS/MS method will need to be optimized for LY6. A general starting point is provided below.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic content to ensure separation of LY6 from media components.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for LY6 and the internal standard.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of LY6 to the internal standard for each time point.
-
Plot the percentage of LY6 remaining over time compared to the 0-hour time point. This will provide the degradation profile of LY6 in your cell culture medium.
-
IV. Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling cascades, including the RAS-RAF-MEK-ERK pathway.[9] It acts as a positive regulator downstream of receptor tyrosine kinases (RTKs).
Caption: Simplified SHP2 signaling pathway and the inhibitory action of LY6.
Experimental Workflow: Troubleshooting Inhibitor Efficacy
This workflow outlines a logical approach to troubleshooting experiments where the expected effect of LY6 is not observed.
Caption: A logical workflow for troubleshooting issues with the this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. seed.nih.gov [seed.nih.gov]
- 8. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for SHP2 Inhibitor Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing combination studies with SHP2 inhibitors, such as the novel inhibitor LY6.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for conducting combination studies with a SHP2 inhibitor like LY6?
A1: The protein tyrosine phosphatase SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It plays a crucial role in activating the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are frequently hyperactivated in cancer and drive cell proliferation and survival.[2][3] While SHP2 inhibitors can be effective, tumors often develop resistance through reactivation of these pathways.[4] Combining a SHP2 inhibitor with other targeted therapies, such as MEK inhibitors or EGFR inhibitors, can create a more potent and durable anti-cancer effect by vertically blocking signaling pathways or overcoming adaptive resistance mechanisms.[4][5] SHP2 inhibitors have shown limited activity as monotherapies in clinical trials, making combination strategies essential for their successful development.[6][7]
Q2: How should I select an appropriate combination partner for a SHP2 inhibitor?
A2: The choice of a combination partner depends on the genetic background of the cancer model and the specific mechanisms of resistance. A common strategy is to co-target key nodes within the same signaling pathway (vertical inhibition) or to target parallel pathways that contribute to cell survival.
-
Vertical Inhibition: For tumors with activating mutations in the RAS-MAPK pathway (e.g., KRAS or BRAF mutations), combining a SHP2 inhibitor with a MEK or ERK inhibitor can be effective.[4][5]
-
Overcoming RTK-Mediated Resistance: In cancers driven by RTK activation (e.g., EGFR-mutant NSCLC), SHP2 inhibition can prevent the feedback reactivation of the MAPK pathway that often occurs with RTK inhibitor monotherapy.[8]
-
Immune Checkpoint Blockade: SHP2 is also involved in the PD-1/PD-L1 signaling pathway, which suppresses T-cell function.[4][5] Combining a SHP2 inhibitor with a PD-1/PD-L1 inhibitor may enhance anti-tumor immunity.[5]
Q3: What are the essential in vitro assays for evaluating the efficacy of a SHP2 inhibitor combination?
A3: A well-rounded in vitro assessment should include assays to measure cell viability, assess signaling pathway modulation, and confirm protein-protein interactions.
| Assay | Purpose | Typical Readout |
| Cell Viability Assay | To determine the effect of single agents and combinations on cell proliferation and survival. | IC50 values, dose-response curves. |
| Synergy Analysis | To quantify the nature of the drug interaction (synergistic, additive, or antagonistic). | Combination Index (CI) values.[9] |
| Western Blotting | To assess the impact of the combination on key signaling proteins. | Levels of phosphorylated and total ERK, AKT, and other relevant pathway components.[10] |
| Co-Immunoprecipitation | To investigate if the combination affects the interaction of SHP2 with its binding partners. | Detection of associated proteins in the immunoprecipitated complex.[11] |
Q4: How can I determine if the observed combination effect is synergistic?
A4: The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[9] This method calculates a Combination Index (CI), where:
-
CI < 1: Indicates synergism (the effect of the combination is greater than the sum of the individual drug effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the drugs counteract each other).
It is crucial to test a range of concentrations and ratios of the two drugs to accurately determine the nature of the interaction.
Hypothetical Synergy Data for LY6 and a MEK Inhibitor
| Drug Combination | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| LY6 (5 nM) + MEKi (10 nM) | 0.5 | 0.7 | Synergistic |
| LY6 (10 nM) + MEKi (20 nM) | 0.75 | 0.5 | Strongly Synergistic |
| LY6 (20 nM) + MEKi (40 nM) | 0.9 | 0.4 | Very Strongly Synergistic |
Troubleshooting Guide
Q5: My cell viability assay results show high variability between replicates. What could be the cause?
A5: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and accurate cell counting before seeding.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Pipetting Errors: Use calibrated pipettes and ensure proper technique, especially when preparing serial dilutions.
-
Reagent Preparation: Ensure all reagents are properly dissolved and mixed.
Q6: I am not observing a synergistic effect with my SHP2 inhibitor combination. What should I investigate?
A6:
-
Dose and Ratio Selection: The synergistic effect may only be apparent within a specific range of concentrations and ratios. A checkerboard assay with a broad range of doses for both drugs is recommended.
-
Cell Line Specificity: The combination may not be effective in all cell lines. The underlying genetic dependencies of your chosen cell model are critical.
-
Assay Timing: The incubation time may be too short or too long to observe a synergistic effect. A time-course experiment is advisable.
-
Mechanism of Action: Re-evaluate the underlying biological rationale for the combination in your specific experimental system.
Q7: My Western blots for phosphorylated ERK (p-ERK) are inconsistent. How can I improve them?
A7:
-
Sample Preparation: Lyse cells quickly on ice with a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Protein Quantification: Ensure equal protein loading by performing a precise protein quantification assay (e.g., BCA assay).
-
Antibody Quality: Use a validated antibody specific for the phosphorylated form of ERK. Titrate the antibody to determine the optimal concentration.
-
Transfer Efficiency: Confirm efficient protein transfer from the gel to the membrane using a Ponceau S stain.[12]
Q8: I am having difficulty interpreting my co-immunoprecipitation (co-IP) results. What are some common pitfalls?
A8:
-
Non-specific Binding: Proteins can non-specifically bind to the beads or the antibody. Pre-clearing the lysate with beads before adding the primary antibody can reduce this.[13]
-
Weak or Transient Interactions: The interaction between SHP2 and its binding partners may be weak or transient. Optimizing lysis and wash buffer conditions (e.g., salt concentration, detergent type) can help preserve these interactions.
-
Antibody Issues: Ensure the antibody used for immunoprecipitation recognizes the native protein conformation and is not sterically hindering the protein-protein interaction.[14]
Signaling Pathways and Experimental Workflows
Caption: SHP2's central role in the RTK-Ras-MAPK signaling pathway.
Caption: A typical experimental workflow for a SHP2 inhibitor combination study.
Caption: Logical relationship between individual and combined drug effects.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol is adapted for a 96-well plate format using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of the SHP2 inhibitor (LY6) and the combination partner.
-
For single-agent dose-response, add varying concentrations of each drug to respective wells.
-
For combination studies, create a dose matrix where each concentration of LY6 is combined with each concentration of the partner drug.[15]
-
Include vehicle-only (e.g., DMSO) control wells.
-
-
Incubation:
-
Incubate the treated cells for 72 hours at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, shake for 2 minutes, and read the luminescence.[16]
-
-
Data Analysis:
Protocol 2: Western Blotting for MAPK Pathway Analysis
-
Cell Lysis:
-
Treat cells with the SHP2 inhibitor, combination partner, or the combination for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Protocol 3: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis:
-
Treat cells as required and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.[19]
-
Incubate on ice and centrifuge to clear the lysate.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.[20]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against SHP2 or the bait protein overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-antigen complexes.[11]
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.[13]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 14. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. assaygenie.com [assaygenie.com]
- 20. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
Validation & Comparative
A Comparative Analysis of LY3537982 and TNO155 in KRAS-Mutant Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two promising targeted therapies, LY3537982 (LY6) and TNO155, in the treatment of KRAS-mutant cancers. This analysis is based on publicly available preclinical and clinical data.
The discovery of small molecules targeting the previously "undruggable" KRAS oncogene has ushered in a new era of precision oncology. Among the most prevalent mutations is KRAS G12C, a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[1] This guide focuses on two distinct therapeutic strategies against KRAS-mutant cancers: the direct inhibition of the KRAS G12C mutant protein by LY3537982, and the indirect modulation of RAS signaling through SHP2 inhibition by TNO155.
Mechanism of Action
LY3537982 (LY6): A Direct KRAS G12C Inhibitor
LY3537982 is a potent and highly selective oral inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This irreversible binding locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway and suppressing tumor cell growth.[2][3] Preclinical studies have demonstrated its high potency, with a cellular IC50 of 3.35 nM for inhibiting KRAS G12C.[2][4]
TNO155: An Allosteric SHP2 Inhibitor
TNO155 is a first-in-class, orally bioavailable, allosteric inhibitor of the SHP2 protein (Src homology region 2 domain-containing phosphatase-2).[5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the activation of the RAS-MAPK signaling pathway downstream of receptor tyrosine kinases (RTKs).[6] By inhibiting SHP2, TNO155 prevents the dephosphorylation of key signaling molecules, leading to the suppression of RAS activation and downstream signaling. This mechanism of action is not restricted to a specific KRAS mutation and has the potential to be effective in a broader range of KRAS-mutant tumors.[7][8] TNO155 has shown synergistic effects when combined with direct KRAS G12C inhibitors by preventing the feedback reactivation of wild-type RAS isoforms.[7]
Preclinical Efficacy
Preclinical studies have demonstrated the anti-tumor activity of both LY3537982 and TNO155.
LY3537982 has shown potent and selective inhibition of KRAS G12C mutant cell lines and dose-dependent tumor growth inhibition in patient-derived xenograft (PDX) models of NSCLC, ranging from significant tumor growth inhibition to complete regression.[2][4] Combination studies in preclinical models have also shown robust tumor regression when LY3537982 is combined with other agents.[2]
TNO155 has demonstrated efficacy in combination with various targeted therapies. In KRAS G12C cancer cells, TNO155 effectively blocked the feedback activation of wild-type RAS induced by KRAS G12C inhibitors, leading to enhanced efficacy.[7] It has also shown synergistic effects with BRAF and MEK inhibitors in BRAF V600E colorectal cancer models and combination benefits with CDK4/6 inhibitors in lung and colorectal cancer PDX models.[7]
| Parameter | LY3537982 | TNO155 | Reference |
| Cellular IC50 (KRAS G12C) | 3.35 nM | Not Applicable (SHP2 inhibitor) | [2][4] |
| In Vivo Efficacy (Monotherapy) | Dose-dependent tumor growth inhibition and regression in NSCLC PDX models | Limited monotherapy efficacy in some KRAS G12-mutant tumors | [2][9] |
| In Vivo Efficacy (Combination) | Robust tumor regression with other agents in NSCLC xenografts | Enhanced efficacy with KRAS G12C, BRAF, MEK, and CDK4/6 inhibitors | [2][7] |
Clinical Efficacy
Clinical trial data for both LY3537982 and TNO155 have shown promising, albeit early, results in patients with KRAS-mutant cancers.
LY3537982 (from the LOXO-RAS-20001 study)
The phase 1 LOXO-RAS-20001 study evaluated LY3537982 as a monotherapy and in combination.[1][10]
Monotherapy Data:
| Cancer Type | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| NSCLC | KRAS G12C inhibitor-naïve | 38% | 88% | [1][10] |
| NSCLC | Prior KRAS G12C inhibitor | 7% | 64% | [1][10] |
| Colorectal Cancer | - | 10% | 90% | [1][10] |
| Pancreatic Cancer | - | 42% | 92% | [1][10] |
| Other Solid Tumors | - | 52% | 95% | [1][10] |
Combination Therapy Data:
| Cancer Type | Combination | Patient Population | Overall Response Rate (ORR) | Reference |
| NSCLC | + Pembrolizumab | KRAS G12C inhibitor-naïve | 78% | [1] |
| Colorectal Cancer | + Cetuximab | - | 45% | [10] |
TNO155 (from various clinical trials)
TNO155 has been evaluated as a monotherapy and in combination with other targeted agents.
Monotherapy Data:
Initial clinical data for TNO155 monotherapy in a phase I study showed sensitivity in some KRAS G12-mutant tumors, particularly KRAS G12C-mutant NSCLC, but no partial responses were observed.[9]
Combination Therapy Data:
The KontRASt-01 trial is evaluating TNO155 in combination with the KRAS G12C inhibitor JDQ433.
| Cancer Type | Combination | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| NSCLC | + JDQ433 | Prior KRAS G12C inhibitor | 33.3% | 66.7% | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Cell Viability Assay (for LY3537982)
-
Cell Lines: A panel of cancer cell lines with KRAS G12C mutations, non-G12C KRAS mutations, and wild-type KRAS.
-
Treatment: Cells are treated with increasing concentrations of LY3537982 for a specified period (e.g., 72 hours).
-
Readout: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.[2]
In Vivo Tumor Growth Inhibition Study (for LY3537982)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with patient-derived xenograft (PDX) tumors harboring the KRAS G12C mutation.
-
Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control or LY3537982 at various doses and schedules (e.g., once or twice daily oral administration).
-
Measurements: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[2]
Immunoblotting (for TNO155)
-
Objective: To assess the effect of TNO155 on downstream signaling pathways.
-
Procedure: KRAS G12C mutant cancer cells are pre-treated with DMSO or TNO155, followed by treatment with a KRAS G12C inhibitor. Cell lysates are then collected at various time points.
-
Analysis: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key signaling proteins such as phosphorylated ERK (p-ERK) and total ERK to assess the inhibition of the MAPK pathway.[7][12]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified KRAS signaling pathway and points of intervention for LY3537982 and TNO155.
Caption: General experimental workflow for preclinical evaluation of targeted cancer therapies.
Conclusion
LY3537982 and TNO155 represent two distinct and promising approaches for the treatment of KRAS-mutant cancers. LY3537982, as a direct and highly potent KRAS G12C inhibitor, has demonstrated significant clinical activity, particularly in NSCLC. TNO155, through its indirect mechanism of SHP2 inhibition, offers the potential for broader applicability across different KRAS mutations and shows strong synergistic potential when combined with other targeted therapies. The choice between these agents and their optimal use, whether as monotherapies or in combination, will depend on the specific cancer type, the mutational context, and the results of ongoing and future clinical trials. This guide provides a foundational comparison to aid researchers and clinicians in navigating this rapidly evolving therapeutic landscape.
References
- 1. onclive.com [onclive.com]
- 2. | BioWorld [bioworld.com]
- 3. Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. drughunter.com [drughunter.com]
- 6. tno155 - My Cancer Genome [mycancergenome.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SHP2 Inhibitors: TNO155 (LY6) vs. RMC-4630
For Researchers, Scientists, and Drug Development Professionals
The emergence of allosteric inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has opened new avenues in precision oncology. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-mitogen-activated protein kinase (MAPK) pathway, a key driver of cell growth and proliferation in many cancers. Two leading clinical-stage SHP2 inhibitors, TNO155 (formerly LY6) from Novartis and RMC-4630 from Revolution Medicines, have garnered significant attention. This guide provides an objective, data-driven comparison of these two molecules to inform preclinical and clinical research decisions.
Executive Summary
Both TNO155 and RMC-4630 are potent and selective allosteric inhibitors of SHP2, demonstrating promising anti-tumor activity, particularly in combination with other targeted therapies. While direct head-to-head preclinical studies are limited in the public domain, available data from separate studies allow for a comparative assessment of their biochemical potency, cellular activity, pharmacokinetic properties, and in vivo efficacy. TNO155 has a reported biochemical IC50 of 0.011 µM. Both compounds are being extensively evaluated in clinical trials for various solid tumors, often in combination with inhibitors of the MAPK pathway, such as KRAS G12C inhibitors.
Data Presentation
Table 1: Biochemical and Pharmacokinetic Profile
| Parameter | TNO155 (LY6) | RMC-4630 |
| Biochemical IC50 | 0.011 µM[1] | Data not publicly available in a comparable format |
| Oral Bioavailability | Mouse: 78%, Rat: 100%, Dog: >100%, Monkey: 60%[1] | Orally bioavailable[2][3] |
| Half-life (t1/2) | Mouse: 2h, Rat: 8h, Dog: 9h, Monkey: 9h[1] | Data not publicly available |
| Clearance (CL) | Mouse: 24 mL/min/kg, Rat: 15 mL/min/kg, Dog: 4 mL/min/kg, Monkey: 6 mL/min/kg[1] | Data not publicly available |
| Volume of Distribution (Vd) | Mouse: 3 L/kg, Rat: 7 L/kg, Dog: 3 L/kg, Monkey: 4 L/kg[1] | Data not publicly available |
Note: The data for TNO155 and RMC-4630 are from separate studies and may not be directly comparable due to different experimental conditions.
Signaling Pathway and Experimental Workflows
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade. Upon activation by receptor tyrosine kinases, SHP2 dephosphorylates specific substrates, leading to the activation of RAS and downstream effectors like RAF, MEK, and ERK, which in turn regulate cell proliferation, survival, and differentiation.
Experimental Workflow: In Vitro SHP2 Inhibition Assay
A common method to determine the biochemical potency of SHP2 inhibitors is a fluorescence-based enzymatic assay.
Experimental Workflow: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocols
SHP2 Enzymatic Inhibition Assay (Fluorescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SHP2 phosphatase activity.
Materials:
-
Recombinant human SHP2 protein
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (TNO155 or RMC-4630) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add a defined amount of SHP2 enzyme to each well of the microplate containing the diluted compounds or DMSO (vehicle control).
-
Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the effect of SHP2 inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Test compounds (TNO155 or RMC-4630)
-
Spectrophotometer (plate reader)
Procedure:
-
Harvest and count cells, then seed them into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with medium and vehicle (DMSO) as controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells and determine the EC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Human cancer cell line for implantation
-
Matrigel (optional, to aid tumor formation)
-
Test compounds (TNO155 or RMC-4630) formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control for the formulation
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or based on a set duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Concluding Remarks
Both TNO155 and RMC-4630 are highly promising SHP2 inhibitors with demonstrated preclinical activity. The available data suggest that TNO155 is a potent biochemical inhibitor with favorable pharmacokinetic properties across multiple species. While direct comparative data is scarce, both agents are advancing through clinical trials, particularly as combination therapies, underscoring their potential to address unmet needs in oncology. The choice between these inhibitors for future research may depend on the specific cancer type, the combination partner, and the desired therapeutic window. Further publication of head-to-head preclinical and mature clinical data will be crucial for a more definitive comparison.
References
- 1. | BioWorld [bioworld.com]
- 2. Revolution Medicines Announces Publication of Scientific Paper Describing Anti-Tumor Immunity Induced by SHP2 Inhibitor in Preclinical Cancer Models | Revolution Medicines [ir.revmed.com]
- 3. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference [prnewswire.com]
Cross-Validation of a SHP2 Inhibitor's Mechanism with Genetic Knockdown of SHP2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the mechanism of action of a SHP2 inhibitor, exemplified by the conceptual inhibitor "LY6," through genetic knockdown of its target, the protein tyrosine phosphatase SHP2. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, this document aims to equip researchers with the necessary information to objectively assess the on-target effects of SHP2 inhibition.
Introduction
The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node in various cellular processes, including proliferation, survival, and differentiation. Its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention. Pharmacological inhibitors of SHP2, such as the conceptual "LY6," have shown promise in preclinical studies. However, to ensure that the observed effects of such inhibitors are due to their intended on-target activity, it is crucial to cross-validate their mechanism with a genetic approach, such as siRNA- or shRNA-mediated knockdown of SHP2. This guide outlines the comparative effects of these two approaches on downstream signaling pathways and cellular viability.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from representative studies, comparing the effects of a SHP2 inhibitor (e.g., SHP099) with SHP2 genetic knockdown on key downstream signaling molecules and cell viability.
| Parameter | Treatment/Condition | Cell Line | Effect | Quantitative Value | Citation |
| p-ERK Levels | SHP2 Inhibitor (SHP099) | Multiple Cancer Cell Lines | Inhibition | Dose-dependent decrease | [1][2] |
| SHP2 Knockdown (siRNA/shRNA) | H1666 | Inhibition | Significant reduction | [3] | |
| p-STAT3 Levels | SHP2 Inhibitor (SHP099) | HUVEC, BMEC | Increase | Time- and dose-dependent increase | [4] |
| SHP2 Knockdown (siRNA) | Esophageal Squamous Carcinoma Cells | Increase | 1.84 ± 0.24-fold increase | [5] | |
| Cell Viability | SHP2 Inhibitor (SHP099) | Multiple Myeloma Cell Lines | Inhibition | IC50 values in the µM range | [6] |
| SHP2 Knockdown (shRNA) | Oral Squamous Cell Carcinoma | Inhibition | Significant decrease | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SHP2 Genetic Knockdown using siRNA
This protocol outlines the general steps for transiently knocking down SHP2 expression in cultured cells using small interfering RNA (siRNA).
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free normal growth medium.[8]
-
siRNA Preparation: In separate sterile tubes, prepare Solution A by diluting 20-80 pmols of SHP2-targeting siRNA into 100 µL of siRNA transfection medium. Prepare Solution B by diluting 2-8 µL of a suitable transfection reagent into 100 µL of siRNA transfection medium.[8][9]
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-transfection reagent complexes.[8]
-
Transfection: Wash the cells once with siRNA transfection medium. Add the siRNA-transfection reagent complexes to fresh transfection medium and overlay onto the cells.[8]
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[8]
-
Post-transfection: Add normal growth medium with twice the normal serum and antibiotic concentration and incubate for an additional 24-48 hours before proceeding with downstream assays.[8]
-
Validation of Knockdown: Assess the efficiency of SHP2 knockdown by Western blotting or qRT-PCR.
SHP2 Inhibitor Treatment
This protocol describes the general procedure for treating cultured cells with a SHP2 inhibitor, such as SHP099.
-
Cell Seeding: Plate cells in the desired format (e.g., 96-well plate for viability assays, 6-well plate for Western blotting) and allow them to adhere and reach the desired confluency.
-
Inhibitor Preparation: Prepare a stock solution of the SHP2 inhibitor (e.g., SHP099) in a suitable solvent like DMSO.[10] Further dilute the inhibitor to the desired final concentrations in cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the SHP2 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[6]
-
Downstream Analysis: Following incubation, proceed with the relevant assays, such as Western blotting or cell viability assays.
Western Blotting for Phosphorylated Proteins (p-ERK, p-STAT3)
This protocol details the detection of phosphorylated ERK and STAT3 levels as a measure of SHP2's impact on downstream signaling.
-
Cell Lysis: After treatment (SHP2 inhibitor or siRNA knockdown), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK, total ERK, p-STAT3, and total STAT3 overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the impact of SHP2 inhibition or knockdown on cell viability.
-
Cell Treatment: Seed cells in a 96-well plate and treat with the SHP2 inhibitor or transfect with SHP2 siRNA as described in the previous protocols.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16] The intensity of the purple color is proportional to the number of viable cells.
Mandatory Visualization
Signaling Pathways
Caption: SHP2 as a central node in key signaling pathways.
Experimental Workflow
Caption: Workflow for comparing SHP2 inhibitor and genetic knockdown.
Logical Relationship
Caption: Cross-validation logic for SHP2 inhibitor mechanism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. Shp2 Inhibits Proliferation of Esophageal Squamous Cell Cancer via Dephosphorylation of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 7. Upregulation of Src homology phosphotyrosyl phosphatase 2 (Shp2) expression in oral cancer and knockdown of Shp2 expression inhibit tumor cell viability and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mesoscale.com [mesoscale.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: Benchmarking LY6
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. The development of allosteric inhibitors, which lock the enzyme in an inactive conformation, has opened new avenues for therapeutic intervention. This guide provides a comparative analysis of the novel SHP2 inhibitor, LY6, against other prominent allosteric inhibitors: TNO155, RMC-4630, and SHP099. The data presented is compiled from various preclinical studies to aid researchers in evaluating these compounds for their own investigations.
Biochemical Potency and Selectivity
The in vitro potency of SHP2 inhibitors is a key determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values against SHP2 phosphatase activity and, where available, against the closely related SHP1 phosphatase to indicate selectivity.
| Inhibitor | SHP2 IC50 | SHP1 IC50 | Selectivity (SHP1/SHP2) | Reference |
| LY6 | 9.8 µM | 72.7 µM | ~7.4-fold | [1] |
| TNO155 | 0.011 µM | >10 µM | >900-fold | [] |
| RMC-4630 | Potent (sub-nM) | - | Selective | [3] |
| SHP099 | 0.071 µM | >10 µM | >140-fold | [1] |
Cellular Activity and Proliferation
The ability of SHP2 inhibitors to modulate cellular signaling and inhibit cancer cell proliferation is a crucial indicator of their biological activity. The table below presents data on the cellular potency of these inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| TNO155 | Oral Squamous Cell Carcinoma (various) | MTT Assay | 0.39 µM to 211.1 µM | [4] |
| Neuroblastoma (ALK-mutant) | Cell Viability | More potent than SHP099 | [5] | |
| RMC-4550 * | Oral Squamous Cell Carcinoma (various) | MTT Assay | 0.261 µM to 20.9 µM | [4] |
| Multiple Myeloma (RPMI-8226, NCI-H929) | CCK-8 Assay | Dose-dependent inhibition | [6] | |
| SHP099 | Oral Squamous Cell Carcinoma (various) | MTT Assay | 3.822 µM to 34.0 µM | [4] |
| Multiple Myeloma (RPMI-8226, NCI-H929) | CCK-8 Assay | Dose-dependent inhibition | [6] |
*RMC-4550 is a close analog of RMC-4630 and is often used in preclinical research.
In Vivo Efficacy
Preclinical animal models provide valuable insights into the anti-tumor activity of SHP2 inhibitors. The following is a summary of in vivo findings for the compared inhibitors.
| Inhibitor | Tumor Model | Key Findings | Reference |
| TNO155 | Neuroblastoma Xenografts | Delayed tumor growth and prolonged survival in combination with lorlatinib. | [5] |
| RMC-4630 | KRAS-mutant NSCLC | Showed preliminary clinical activity. | [3] |
| SHP099 | KYSE520 Esophageal Cancer Xenografts | Achieved dose-dependent inhibition of tumor growth. | [7][8] |
| KRAS-mutant NSCLC Xenografts | Completely stopped tumor growth. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of SHP2 inhibitors.
SHP2 Enzymatic Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the phosphatase activity of SHP2 using a fluorogenic substrate.
-
Materials:
-
Recombinant full-length human SHP2 protein
-
SHP2-activating peptide (e.g., dually phosphorylated IRS-1 peptide)
-
Fluorogenic substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Test compounds (e.g., LY6) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare a working solution of SHP2 protein (e.g., 0.625 nM for a final concentration of 0.5 nM) in the assay buffer.
-
For full-length SHP2, pre-incubate the enzyme with the SHP2-activating peptide (e.g., 500 nM final concentration) for 20 minutes at room temperature to activate the enzyme.[10]
-
Serially dilute the test compounds in DMSO and then in assay buffer to the desired concentrations.
-
In the microplate, add the SHP2 enzyme solution.
-
Add the diluted test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate. The final concentration of DiFMUP should be at or near the Km value for SHP2.[11]
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 10-30 minutes) or as an endpoint reading.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (CCK-8 or MTT)
This assay assesses the effect of SHP2 inhibitors on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., KYSE520, RPMI-8226)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the results as a dose-response curve to determine the IC50 value.[6]
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SHP2 inhibitors in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation (e.g., KYSE520)
-
Matrigel (optional)
-
Test compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest cultured cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[12]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Administer the test compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[7]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (width² x length) / 2.[12]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers like p-ERK).
-
Compare the tumor growth rates between the treated and control groups to assess the efficacy of the inhibitor.
-
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Orthogonal Validation of LY6's On-Target Effects in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Lymphocyte antigen-6 (Ly6) family of proteins represents a burgeoning class of therapeutic targets, particularly in oncology and immunology.[1] These small, typically GPI-anchored proteins are implicated in a variety of cellular processes including proliferation, migration, and immune cell maturation.[2] Given their therapeutic potential, rigorous validation of on-target effects for novel inhibitors is paramount to ensure that observed cellular phenotypes are a direct consequence of engaging the intended LY6 protein.
This guide provides a comparative overview of two powerful orthogonal methods for validating the on-target effects of small molecule inhibitors of LY6 proteins in a cellular context: the Affinity Pull-Down Assay and the Cellular Thermal Shift Assay (CETSA). We will delve into the detailed experimental protocols for each, present quantitative data in structured tables for ease of comparison, and provide visualizations of key signaling pathways and experimental workflows.
Comparative Overview of Validation Methods
Orthogonal validation, the practice of using multiple, distinct methods to confirm a scientific finding, is critical in drug discovery to minimize the risk of off-target effects and build confidence in a compound's mechanism of action.[3][4] For validating the engagement of a specific LY6 protein by a small molecule inhibitor, both Affinity Pull-Down assays and CETSA offer robust, yet fundamentally different, approaches.
| Parameter | Affinity Pull-Down Assay | Cellular Thermal Shift Assay (CETSA) |
| Principle | A "bait" protein (e.g., a tagged LY6 protein) is used to "pull down" interacting partners ("prey," e.g., a small molecule inhibitor) from a cell lysate.[5][6] | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[7] |
| Primary Readout | Detection of the prey molecule in the eluted fraction, typically by Western Blot or mass spectrometry. | A shift in the melting temperature (Tagg) of the target protein in the presence of the ligand.[8] |
| Cellular Context | In vitro interaction within a complex cell lysate. | Measures target engagement in intact cells or cell lysates.[7] |
| Compound Requirements | Can be performed with unlabeled compounds. | Can be performed with unlabeled compounds. |
| Target Requirements | Requires a tagged "bait" protein or an antibody specific to the target. | Relies on the intrinsic thermal stability of the target protein. |
| Throughput | Generally lower throughput. | Can be adapted for high-throughput screening (HT-CETSA).[9][10] |
| Quantitative Nature | Primarily qualitative or semi-quantitative. | Highly quantitative, allowing for the determination of binding affinities and EC50 values.[11][12] |
| Advantages | Directly demonstrates a physical interaction. Can identify unknown binding partners. | Measures target engagement in a more physiologically relevant context (intact cells). Does not require protein modification. |
| Disadvantages | Potential for non-specific binding to the affinity matrix. Does not confirm engagement in intact cells. | Indirect measure of binding. Not all proteins exhibit a clear thermal shift upon ligand binding. |
Experimental Protocols
Here, we provide detailed methodologies for validating the on-target effects of a hypothetical small molecule inhibitor targeting a member of the LY6 family.
Affinity Pull-Down Assay Protocol
This protocol describes the use of a GST-tagged LY6 protein as "bait" to pull down an interacting small molecule inhibitor from a cell lysate.[5]
Materials:
-
GST-tagged LY6 protein
-
Glutathione-agarose beads
-
Cell lysate from cells treated with the small molecule inhibitor
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glutathione-containing buffer)
-
SDS-PAGE gels and Western blot apparatus
-
Antibody against the small molecule inhibitor (if available) or instrumentation for mass spectrometry
Procedure:
-
Immobilization of Bait Protein:
-
Incubate the GST-tagged LY6 protein with glutathione-agarose beads to allow for binding.
-
Wash the beads to remove any unbound protein.
-
-
Incubation with Prey:
-
Incubate the immobilized bait protein with the cell lysate containing the small molecule inhibitor.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins and compounds.
-
-
Elution:
-
Elute the bound proteins and any interacting small molecules using the elution buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blot using an antibody against the small molecule or by mass spectrometry to detect the presence of the inhibitor.
-
Expected Outcomes:
| Sample | Expected Result on Western Blot/Mass Spectrometry | Interpretation |
| Eluted fraction from inhibitor-treated lysate | Detection of the small molecule inhibitor | Direct interaction between the LY6 protein and the inhibitor. |
| Eluted fraction from vehicle-treated lysate | No detection of the inhibitor | Confirms specificity of the interaction. |
| Flow-through from inhibitor-treated lysate | Depletion of the inhibitor | Indicates efficient binding to the immobilized LY6 protein. |
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for performing CETSA to measure the target engagement of a small molecule inhibitor with an endogenous LY6 protein in intact cells.[7][13]
Materials:
-
Cultured cells expressing the target LY6 protein
-
Small molecule inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Antibody specific to the target LY6 protein
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the small molecule inhibitor or vehicle control for a defined period.
-
-
Heating:
-
Aliquot the treated cells into PCR tubes or a 96-well plate.
-
Heat the samples across a range of temperatures in a thermocycler.
-
-
Lysis and Centrifugation:
-
Lyse the cells and centrifuge to separate the soluble fraction (containing non-denatured protein) from the insoluble pellet (containing aggregated protein).
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble LY6 protein in each sample by Western blot.
-
-
Data Quantification:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble LY6 protein as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tagg) for both the vehicle- and inhibitor-treated samples.
-
Expected Outcomes:
| Parameter | Vehicle-Treated Cells | Inhibitor-Treated Cells | Interpretation |
| Melting Curve | Sigmoidal curve showing a decrease in soluble protein with increasing temperature. | Sigmoidal curve shifted to the right compared to the vehicle control. | The inhibitor stabilizes the LY6 protein against thermal denaturation. |
| Tagg | Baseline melting temperature of the LY6 protein. | Increased Tagg compared to the vehicle control. | Confirms target engagement of the inhibitor with the LY6 protein in a cellular context. |
LY6 Signaling Pathways
Members of the LY6 family are known to modulate several key signaling pathways. For instance, LY6K has been shown to influence the ERK-AKT and TGF-β pathways in cancer cells.[14] LY6H and Lypd6 have been identified as modulators of nicotinic acetylcholine receptor (nAChR) signaling.[2][15][16][17] Understanding these pathways is crucial for interpreting the downstream functional consequences of LY6 target engagement.
Conclusion
The orthogonal validation of on-target effects is a cornerstone of modern drug discovery. For the emerging LY6 family of therapeutic targets, both Affinity Pull-Down assays and Cellular Thermal Shift Assays provide powerful, complementary approaches to confirm direct target engagement. While affinity-based methods offer a direct demonstration of physical interaction, CETSA provides a quantitative measure of target engagement within a more physiologically relevant cellular environment. The judicious application of these methods, guided by the principles and protocols outlined in this guide, will enable researchers to build a robust body of evidence for the on-target activity of novel LY6 inhibitors, thereby accelerating their development into potential new medicines.
References
- 1. Small Molecule Binds with Lymphocyte Antigen 6K to Induce Cancer Cell Death [mdpi.com]
- 2. Ly6h Regulates Trafficking of Alpha7 Nicotinic Acetylcholine Receptors and Nicotine-Induced Potentiation of Glutamatergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Pull-Down Techniques [merckmillipore.com]
- 6. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ly6h regulates trafficking of alpha7 nicotinic acetylcholine receptors and nicotine-induced potentiation of glutamatergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional interaction between Lypd6 and nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional interaction between Lypd6 and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiles of Novel SHP2 Inhibitors: A Guide for Drug Development Professionals
An objective analysis of the pharmacokinetic properties of leading SHP2 inhibitors, including TNO155, RMC-4630, and JAB-3312, supported by available preclinical and clinical data. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapy.
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and an oncoprotein that plays a pivotal role in cell growth and differentiation through the RAS-MAPK signaling pathway.[1] Its function as a downstream effector of multiple receptor tyrosine kinases (RTKs) and its involvement in immune checkpoint pathways like PD-1/PD-L1 have established SHP2 as a high-interest therapeutic target in oncology.[1] The development of allosteric inhibitors targeting SHP2 has marked a significant advancement, with several candidates progressing into clinical trials. Understanding and comparing their pharmacokinetic (PK) profiles is essential for optimizing dosing strategies, predicting efficacy, and designing rational combination therapies.
This guide provides a comparative analysis of the pharmacokinetic profiles of three prominent SHP2 inhibitors: TNO155 (Novartis), RMC-4630 (Revolution Medicines), and JAB-3312 (Jacobio Pharma).
The Role of SHP2 in the RAS-MAPK Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that transduces signals from activated RTKs to downstream pathways, most notably the RAS-MAPK cascade.[2] Upon RTK activation, SHP2 is recruited to the cell membrane, where it dephosphorylates specific substrates, leading to the activation of RAS and subsequently the phosphorylation cascade of RAF, MEK, and ERK. This pathway is crucial for cell proliferation and survival, and its hyperactivation is a hallmark of many cancers. Allosteric SHP2 inhibitors stabilize the enzyme in a closed, auto-inhibited conformation, preventing its activation and interrupting this oncogenic signaling.[3]
References
- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. REVOLUTION Medicines Announces First Patient Dosed with RMC-4630 in Phase 1 Clinical Study in Patients with Advanced Solid Tumors | Revolution Medicines [ir.revmed.com]
Evaluating the synergistic potential of LY6 versus other SHP2 inhibitors in combination therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic potential of leading SHP2 inhibitors in combination cancer therapy. While the specific inhibitor "LY6" did not yield significant public data, this analysis focuses on prominent clinical-stage inhibitors to illuminate the therapeutic promise of targeting the SHP2 phosphatase.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a key player in the RAS-MAPK pathway, which is frequently dysregulated in various cancers.[1][2][3] SHP2's role in mediating signal transduction downstream of receptor tyrosine kinases (RTKs) makes it a compelling target for cancer therapy.[4][5][6] Allosteric inhibitors of SHP2 have emerged as a promising class of anti-cancer agents, not as potent monotherapies, but as powerful synergistic partners in combination with other targeted therapies.[7][8] This guide delves into the comparative synergistic potential of prominent SHP2 inhibitors, their mechanisms of action in combination therapy, and the experimental frameworks used to evaluate their efficacy.
Overcoming Therapeutic Resistance: The Rationale for SHP2 Inhibition in Combination Therapy
Targeted cancer therapies, such as EGFR, BRAF, and MEK inhibitors, often face the challenge of innate or acquired resistance.[2][5] A common mechanism of resistance is the reactivation of the RAS-MAPK pathway through feedback loops.[9][10] SHP2 inhibitors offer a strategic approach to counteract this resistance by blocking the upstream signaling that leads to pathway reactivation.[4][11] By combining a SHP2 inhibitor with a primary targeted agent, it is possible to achieve a more durable and potent anti-tumor response.[10] Furthermore, SHP2 inhibition has been shown to modulate the tumor microenvironment, enhancing anti-tumor immunity and creating synergistic effects with immune checkpoint inhibitors like PD-1/PD-L1 antibodies.[4][12]
Comparative Analysis of Leading SHP2 Inhibitors in Combination Therapy
While data on a SHP2 inhibitor specifically named "LY6" is not publicly available, several other inhibitors are progressing through clinical development. This section compares the synergistic potential of three leading candidates: TNO155 (Novartis), RMC-4630 (Revolution Medicines), and JAB-3312 (Jacobio Pharma).
| Inhibitor | Combination Partner(s) | Cancer Type(s) | Key Findings | Reference(s) |
| TNO155 | EGFR inhibitors (e.g., Nazartinib) | EGFR-mutant Lung Cancer | Observed combination benefit with sustained ERK inhibition. | [9] |
| BRAF/MEK inhibitors | BRAF V600E Colorectal Cancer | Synergistic effect by blocking ERK feedback activation. | [9][13] | |
| KRAS G12C inhibitors (e.g., Adagrasib, JDQ443) | KRAS G12C mutant solid tumors (NSCLC, Colorectal) | Enhanced efficacy by blocking feedback activation of wild-type RAS. Antitumor activity observed irrespective of prior KRAS G12C inhibitor treatment. | [9][14][15] | |
| CDK4/6 inhibitors (e.g., Ribociclib) | Lung and Colorectal Cancer | Demonstrated combination benefit in patient-derived xenografts. | [9][11] | |
| Anti-PD-1 antibody | Various | Combination activity by inhibiting RAS activation in immunosuppressive tumor-associated macrophages. | [4][9] | |
| RMC-4630 | KRAS G12C inhibitor (Sotorasib) | KRAS G12C-mutated NSCLC | Objective response rate of 27% in pretreated and 50% in KRAS G12C inhibitor-naïve patients. | [16] |
| MEK inhibitor (Cobimetinib) | Advanced solid tumors with RAS pathway mutations | Preclinical data showed synergistic anti-tumor effects. Clinical trials are ongoing. | [17][18][19] | |
| ERK inhibitor (LY3214996) | Metastatic KRAS mutant CRC, PDAC, and NSCLC | Phase I/Ib clinical trial completed. | [20] | |
| JAB-3312 | KRAS G12C inhibitor (Glecirasib) | KRAS G12C-mutated NSCLC | Phase III clinical trial approved in China. | [1] |
| PD-1 antibody (Pembrolizumab) | NSCLC, Esophageal, Head and Neck Cancers | Phase IIa clinical trial ongoing. | [21][22][23] | |
| MEK inhibitor (Binimetinib) | Solid Tumors | Phase I/2a clinical trial initiated. | [21][22][24] |
Signaling Pathways and Experimental Workflows
To understand the synergistic mechanisms, it is crucial to visualize the underlying signaling pathways and the experimental designs used to assess them.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the synergy of SHP2 inhibitors in combination therapies.
Cell Viability and Synergy Assays
-
Objective: To determine the effect of single-agent and combination treatments on cancer cell proliferation and to quantify synergistic interactions.
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose matrix of the SHP2 inhibitor and the combination drug, both alone and in combination, for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using assays such as MTS or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Western Blotting for Pathway Modulation
-
Objective: To assess the impact of treatments on key signaling proteins within the RAS-MAPK pathway.
-
Methodology:
-
Cell Lysis: Following drug treatment for a shorter duration (e.g., 2-24 hours), cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against total and phosphorylated forms of key proteins (e.g., ERK, MEK) and a loading control (e.g., GAPDH, β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of combination therapies in a living organism.
-
Methodology:
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle, single agents, and combination).
-
Drug Administration: The SHP2 inhibitor and combination drug are administered according to a predetermined dosing schedule and route (e.g., oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) and pathway modulation markers (e.g., p-ERK).
-
Conclusion
The development of SHP2 inhibitors represents a significant advancement in the strategy to overcome resistance to targeted cancer therapies. While the specific agent "LY6" remains uncharacterized in public literature, the broader class of SHP2 inhibitors, including TNO155, RMC-4630, and JAB-3312, demonstrates compelling synergistic potential across a range of combination partners and cancer types. Their ability to thwart resistance mechanisms and enhance the efficacy of existing treatments underscores their importance in the future of precision oncology. The continued exploration of novel SHP2 inhibitor combinations in preclinical and clinical settings is crucial to unlocking their full therapeutic potential for patients with cancer.
References
- 1. irbm.com [irbm.com]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double-edged roles of protein tyrosine phosphatase SHP2 in cancer and its inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. targetedonc.com [targetedonc.com]
- 7. rupress.org [rupress.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Combined inhibition of SHP2 overcomes adaptive resistance to type 1 BRAF inhibitors in BRAF V600E-driven high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. onclive.com [onclive.com]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. REVOLUTION Medicines Announces Dosing of First Patient in RMC-4630-02, a Phase 1b/2 Trial Combining RMC-4630 with a MEK Inhibitor | Revolution Medicines [ir.revmed.com]
- 19. REVOLUTION Medicines Announces Dosing of First Patient in RMC-4630-02, a Phase 1b/2 Trial Combining RMC-4630 with a MEK Inhibitor | Revolution Medicines [ir.revmed.com]
- 20. RMC-4630 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 21. Jacobio Announces First Two Patients Dosed in SHP2 Combination Study, Triggering US$20 Million Milestone Payment - BioSpace [biospace.com]
- 22. Jacobio Announces First Two Patients Dosed in SHP2 Combination Study, Triggering US$20 Million Milestone Payment | Jacobio Pharma [jacobiopharma.com]
- 23. firstwordpharma.com [firstwordpharma.com]
- 24. contractpharma.com [contractpharma.com]
Future & Advanced Applications
Application Notes and Protocols: The Role of SHP2 Inhibitor LY6 in Overcoming Adaptive Resistance to Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptive resistance to targeted therapies remains a significant challenge in cancer treatment. Tumor cells often develop mechanisms to reactivate critical survival pathways, such as the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, rendering initial treatments ineffective. The protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, has emerged as a key mediator of this resistance. SHP2 acts as a central node downstream of multiple receptor tyrosine kinases (RTKs), and its activity is crucial for the full activation of the RAS-MAPK pathway.
LY6 is a potent and selective allosteric inhibitor of SHP2 with a reported IC50 of 9.8 µM.[1][2] By stabilizing SHP2 in its inactive conformation, LY6 and other similar inhibitors prevent the dephosphorylation of SHP2 substrates, thereby inhibiting downstream signaling and proliferation.[3] This mechanism provides a compelling rationale for using SHP2 inhibitors in combination with targeted therapies to overcome adaptive resistance.
These application notes provide an overview of the role of SHP2 inhibition in combating adaptive resistance and offer detailed protocols for key experiments to evaluate the efficacy of SHP2 inhibitors like LY6 in combination with other targeted agents. While specific quantitative data for LY6 in combination therapies is limited in publicly available literature, this document leverages data from other well-characterized allosteric SHP2 inhibitors (e.g., TNO155, RMC-4630) to provide a representative framework for preclinical evaluation.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of allosteric SHP2 inhibitors in combination with targeted therapies, illustrating their potential to overcome adaptive resistance.
Table 1: In Vitro Efficacy of SHP2 Inhibitors in Combination with Targeted Therapies
| Cancer Model | Targeted Therapy | SHP2 Inhibitor | Combination Effect | Reference |
| EGFR-mutant NSCLC (Osimertinib-resistant) | Osimertinib | TNO155 | Synergistic inhibition of cell proliferation | [4] |
| BRAF V600E Colorectal Cancer | Dabrafenib + Trametinib | TNO155 | Synergistic inhibition of cell proliferation by blocking ERK feedback activation | [4] |
| KRAS G12C Lung Cancer | KRAS G12C Inhibitor (AMG 510) | TNO155 | Enhanced efficacy and blocked feedback activation of wild-type RAS | [4] |
| KRAS G12C Solid Tumors | Sotorasib | RMC-4630 | Preliminary anti-tumor activity in patients | [5] |
Table 2: In Vivo Efficacy of SHP2 Inhibitors in Combination with Targeted Therapies
| Cancer Model | Targeted Therapy | SHP2 Inhibitor | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| EGFR-mutant NSCLC PDX | Osimertinib (10 mg/kg, daily) | TNO155 (10 mg/kg, twice daily) | Combination treatment | Maintained tumor stasis for >40 days | [4] |
| BRAF V600E Colorectal Cancer Xenograft | Dabrafenib + Trametinib | TNO155 (10 mg/kg, twice daily) | Combination treatment | Maintained tumor stasis for >40 days | [4] |
| KRAS-mutant NSCLC PDX | KRAS G12C Inhibitor | RMC-4630 | Combination treatment | Disease control rate of 75% in a Phase I trial | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized for allosteric SHP2 inhibitors and may require optimization for specific cell lines, animal models, and inhibitors such as LY6.
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the effect of a SHP2 inhibitor alone and in combination with a targeted therapy on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., EGFR-mutant NSCLC resistant to a targeted therapy)
-
Complete cell culture medium
-
96-well plates
-
SHP2 inhibitor (e.g., LY6)
-
Targeted therapy of interest
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the SHP2 inhibitor and the targeted therapy in complete medium.
-
Treat the cells with the single agents and their combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of a SHP2 inhibitor on the phosphorylation status of key proteins in a signaling pathway (e.g., p-ERK in the MAPK pathway).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
SHP2 inhibitor (e.g., LY6)
-
Targeted therapy of interest
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-SHP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the SHP2 inhibitor, targeted therapy, or their combination for the desired time points (e.g., 2, 6, 24 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein levels).
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a SHP2 inhibitor in combination with a targeted therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest or patient-derived xenograft (PDX) tissue
-
SHP2 inhibitor (e.g., LY6) formulated for in vivo administration
-
Targeted therapy formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells or implant PDX tissue into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, SHP2 inhibitor alone, targeted therapy alone, combination).
-
Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Protocol 4: Immunoprecipitation for SHP2 Activity Assay
Objective: To measure the phosphatase activity of SHP2 in cells treated with an inhibitor.
Materials:
-
Treated and untreated cell lysates
-
Anti-SHP2 antibody
-
Protein A/G magnetic beads
-
Immunoprecipitation (IP) buffer
-
Phosphatase assay buffer
-
A specific phosphopeptide substrate for SHP2
-
Malachite green-based phosphate detection reagent
Procedure:
-
Incubate cell lysates with an anti-SHP2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with IP buffer to remove non-specific binding.
-
Resuspend the beads in phosphatase assay buffer containing the phosphopeptide substrate.
-
Incubate at 30°C for a defined period (e.g., 30 minutes) to allow for dephosphorylation.
-
Separate the supernatant from the beads using a magnetic stand.
-
Add the malachite green reagent to the supernatant to detect the amount of free phosphate released.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Quantify the phosphate released using a standard curve and normalize to the amount of immunoprecipitated SHP2 protein.
Mandatory Visualizations
Caption: Signaling pathway illustrating adaptive resistance to targeted therapy via SHP2-mediated RAS-ERK reactivation and its inhibition by LY6.
Caption: General experimental workflow for the preclinical evaluation of SHP2 inhibitor combination therapies.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Combined inhibition of SHP2 overcomes adaptive resistance to type 1 BRAF inhibitors in BRAF V600E-driven high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Developing Next-Generation SHP2 Inhibitors from the LY6 Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a bona fide oncoprotein.[1][2] As a non-receptor protein tyrosine phosphatase, SHP2 plays a crucial role in mediating cell proliferation, differentiation, and survival by regulating key signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT cascades.[3][4] Its hyperactivation through gain-of-function mutations or upstream signaling from receptor tyrosine kinases (RTKs) is implicated in various cancers and developmental disorders, making it a high-priority therapeutic target.[5][6]
Early efforts to develop SHP2 inhibitors targeting the highly conserved catalytic site were hampered by challenges with selectivity and bioavailability.[2][7] The discovery of allosteric inhibitors, which stabilize the auto-inhibited conformation of SHP2, marked a significant breakthrough, offering improved selectivity and drug-like properties.[2][7] The LY6 compound, a selective allosteric inhibitor with a reported IC50 of 9.8 µM, represents a promising scaffold for the development of next-generation SHP2 inhibitors.[8]
These application notes provide an overview of the key signaling pathways involving SHP2, quantitative data on representative allosteric inhibitors, and detailed protocols for the evaluation of new chemical entities derived from scaffolds such as LY6.
SHP2 Signaling Pathways
SHP2 is a pivotal transducer of signals from RTKs to downstream effector pathways. Upon activation, SHP2 dephosphorylates key substrates, ultimately promoting the activation of critical pro-growth and survival pathways.[3][4][9] Its central role makes it a convergence point for multiple oncogenic signals.
Figure 1. Key SHP2-mediated signaling pathways.
Quantitative Data of Representative Allosteric SHP2 Inhibitors
Developing next-generation inhibitors from a scaffold like LY6 requires iterative optimization to improve potency, selectivity, and pharmacokinetic properties. The following tables summarize typical data for well-characterized allosteric SHP2 inhibitors, which serve as benchmarks for a drug discovery program.
Table 1: In Vitro Inhibitory Potency
| Compound | SHP2 IC₅₀ (Enzymatic) | SHP2 IC₅₀ (Cell-based, pERK) | Selectivity vs. SHP1 | Reference |
|---|---|---|---|---|
| LY6 | 9.8 µM | - | High | [8] |
| SHP099 | 0.071 µM | Low nM range | >1000-fold | [9][10] |
| RMC-4550 | 0.583 nM | Low nM range | High | [7][10] |
| TNO155 | 0.011 µM | - | High | [11] |
| Compound 7 | 47 nM | 1068 nM | - | [6] |
| Compound 30 | Potent (nM) | Potent (nM) | - |[6] |
Table 2: Preclinical Pharmacokinetic (PK) and In Vivo Efficacy Data
| Compound | Animal Model | Dosing | Key PK Parameters | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
|---|---|---|---|---|---|
| SHP099 | KYSE520 Xenograft (Mouse) | 75 mg/kg, q2d | Orally bioavailable | Dose-dependent TGI | [12] |
| SHP099 | KRAS-mutant Xenograft (Mouse) | - | - | Impaired tumor proliferation | [13][14] |
| Compound 30 | Pancreatic Cancer Xenograft | - | Excellent PK profile | Significant TGI | [6] |
| Fragment-derived lead | HCC827 Xenograft (Mouse) | Oral | - | Inhibited tumor growth |[15] |
Experimental Protocols
Successful development of SHP2 inhibitors requires robust and reproducible assays. Below are representative protocols for key in vitro and in vivo experiments.
Figure 2. Experimental workflow for SHP2 inhibitor development.
Protocol 1: SHP2 Enzymatic Inhibition Assay (Fluorescence-Based)
This protocol is adapted from high-throughput screening methods designed to identify and characterize SHP2 inhibitors.[16][17]
Objective: To determine the in vitro potency (IC₅₀) of test compounds against recombinant SHP2 enzyme.
Materials:
-
Recombinant full-length human SHP2 protein
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Test Compounds (e.g., LY6 derivatives) dissolved in DMSO
-
Positive Control: A known SHP2 inhibitor (e.g., SHP099)
-
384-well, black, low-volume microtiter plates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells for negative control (100% activity) and positive control wells.
-
Enzyme Preparation: Dilute the SHP2 enzyme stock to the desired final concentration (e.g., 0.5 nM) in cold Assay Buffer.
-
Enzyme Addition: Add 10 µL of the diluted SHP2 enzyme solution to each well containing the test compounds. Allow the plate to incubate for 15-30 minutes at room temperature to permit compound-enzyme binding.
-
Substrate Preparation: Prepare the DiFMUP substrate solution in Assay Buffer to achieve the desired final concentration (e.g., 10 µM).
-
Reaction Initiation: Add 10 µL of the DiFMUP solution to each well to start the enzymatic reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence reader. Monitor the kinetic reaction by reading the fluorescence intensity every 30-60 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Western Blot for pERK Inhibition
Objective: To assess the ability of a SHP2 inhibitor to block downstream MAPK signaling in a cellular context.
Materials:
-
Cancer cell line with RTK-driven signaling (e.g., KYSE520, SCC-9).[10][12]
-
Cell culture medium (e.g., DMEM/F12 + 10% FBS).[10]
-
Test compounds.
-
Growth factor (e.g., EGF) for stimulation.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK), anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Compound Treatment: Treat the starved cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes to activate the MAPK pathway.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (anti-pERK, anti-tERK, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using a digital imager. Quantify the band intensities and normalize the pERK signal to the tERK or GAPDH signal. Determine the concentration-dependent inhibition of ERK phosphorylation.
Protocol 3: In Vivo Tumor Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of a lead SHP2 inhibitor in a preclinical animal model.[12][15]
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID).
-
Tumor cells for implantation (e.g., KYSE520).
-
Vehicle and formulated test compound for oral gavage or other appropriate route of administration.
-
Calipers for tumor measurement.
-
Ethical approval from the Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer the test compound and vehicle to their respective groups according to the planned schedule (e.g., once daily, orally).[12] Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
(Optional) At the end of the study, tumors can be harvested for pharmacodynamic (PD) analysis (e.g., pERK levels by Western blot).[12]
-
Structure-Activity Relationship (SAR) Logic
The development from a starting scaffold like LY6 is an iterative process of design, synthesis, and testing. The goal is to systematically modify the chemical structure to improve key attributes.
References
- 1. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tumor intrinsic efficacy by SHP2 and RTK inhibitors in KRAS mutant cancers - OAK Open Access Archive [oak.novartis.com]
- 15. Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2) [pubmed.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. researchgate.net [researchgate.net]
SHP2 inhibitor LY6 as a chemical probe to identify novel SHP2 substrates
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the SHP2 inhibitor, LY6, as a chemical probe to identify novel substrates of the protein tyrosine phosphatase SHP2. These methodologies are designed for researchers in cell biology, signal transduction, and drug discovery.
Introduction to SHP2 and the LY6 Chemical Probe
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of various receptor tyrosine kinases (RTKs). It plays a pivotal role in regulating cell growth, differentiation, and survival through pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT signaling cascades.[1][2] Dysregulation of SHP2 activity is implicated in developmental disorders like Noonan syndrome and various cancers.[3]
LY6 is a potent and selective allosteric inhibitor of SHP2.[4][5][6] Unlike active-site inhibitors, LY6 stabilizes the auto-inhibited conformation of SHP2, preventing its activation.[5] This mode of action makes LY6 a valuable tool for probing the cellular functions of SHP2. By treating cells with LY6 and analyzing the resulting changes in the phosphoproteome, researchers can identify proteins that are direct or indirect substrates of SHP2. An increase in the phosphorylation of a specific tyrosine residue on a protein upon LY6 treatment suggests it may be a SHP2 substrate.
Quantitative Data on SHP2 Inhibition
The following table summarizes the key quantitative data for the SHP2 inhibitor LY6.
| Parameter | Value | Reference |
| IC50 (SHP2) | 9.8 µM | [4][7] |
| Selectivity | ~7-fold more selective for SHP2 over SHP1 | [5][6] |
| Mechanism of Action | Allosteric inhibitor; stabilizes the auto-inhibited conformation | [5] |
Signaling Pathways Involving SHP2
SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways. The following diagram illustrates the central role of SHP2 in mediating cellular signaling.
Experimental Workflow for Novel Substrate Identification
The identification of novel SHP2 substrates using LY6 involves a quantitative phosphoproteomics approach. The general workflow is depicted below.
Detailed Experimental Protocols
Protocol 1: Quantitative Phosphoproteomics to Identify Potential SHP2 Substrates
This protocol is adapted from time-resolved phosphoproteomics studies using allosteric SHP2 inhibitors and is suitable for identifying global changes in protein phosphorylation upon SHP2 inhibition with LY6.[4][8][9]
Materials:
-
Cell line of interest (e.g., a cancer cell line with known RTK activation)
-
Complete cell culture medium
-
This compound (e.g., from MedChemExpress)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, with phosphatase and protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Phosphopeptide enrichment kit (e.g., IMAC or TiO2-based)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours to reduce basal signaling.
-
Treat cells with either DMSO (vehicle control) or LY6 (e.g., 10 µM) for a specified time (e.g., 2 hours).
-
If studying growth factor-stimulated signaling, add the growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) before harvesting.
-
-
Cell Lysis and Protein Digestion:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with lysis buffer.
-
Scrape the cells, collect the lysate, and sonicate to shear DNA.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a compatible assay (e.g., BCA).
-
Reduce disulfide bonds with DTT (e.g., 5 mM) for 30 minutes at 37°C.
-
Alkylate cysteine residues with IAA (e.g., 15 mM) for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to < 2 M with 50 mM Tris-HCl, pH 8.5.
-
Digest proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by acidification (e.g., with formic acid).
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the digested peptide mixture using an IMAC or TiO2-based enrichment kit according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Use a data-dependent acquisition method to fragment the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database to identify peptides and proteins.
-
Quantify the relative abundance of phosphopeptides between the DMSO- and LY6-treated samples.
-
Identify phosphosites that show a statistically significant increase in abundance in the LY6-treated samples. These are your candidate SHP2 substrates.
-
Protocol 2: In Vitro Phosphatase Assay for Substrate Validation
This assay validates whether a candidate protein is a direct substrate of SHP2. It requires a purified, phosphorylated form of the candidate substrate and recombinant SHP2.
Materials:
-
Recombinant active SHP2
-
Purified, phosphorylated candidate substrate protein or peptide
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)
-
LY6 inhibitor
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well plate
Procedure:
-
Prepare a reaction mixture containing the phosphatase assay buffer and the phosphorylated substrate at a concentration near its Km for SHP2.
-
Add either DMSO (control) or varying concentrations of LY6 to the reaction mixture.
-
Initiate the reaction by adding recombinant SHP2.
-
Incubate the reaction at 37°C for a set time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of free phosphate released using a phosphate detection reagent according to the manufacturer's protocol.
-
A decrease in phosphate release in the presence of LY6 confirms that the candidate is a direct substrate of SHP2.
Protocol 3: Western Blotting for In-Cell Validation
This method validates the phosphoproteomic findings in a more targeted manner.
Materials:
-
Antibodies specific to the phosphorylated form of the candidate substrate
-
Antibody against the total protein of the candidate substrate
-
Secondary antibodies conjugated to HRP
-
Cell lysates from Protocol 1 (DMSO and LY6 treated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from the cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated form of the candidate substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
An increase in the ratio of the phospho-protein to the total protein in the LY6-treated sample compared to the control validates the phosphoproteomic result.
Identification of Novel SHP2 Substrates using an Allosteric Inhibitor
A study using the allosteric SHP2 inhibitor SHP099, which has a similar mechanism of action to LY6, identified several novel SHP2 substrates in EGF-stimulated breast cancer cells.[8] The table below presents a selection of these newly identified potential substrates and the observed fold change in their tyrosine phosphorylation upon SHP2 inhibition.
| Protein | Phosphorylation Site | Fold Change upon SHP099 Treatment | Function | Reference |
| Occludin | Y443 | > 2 | Tight junction protein | [8] |
| ARHGAP35 | Y1105 | > 2 | Rho GTPase activating protein | [8] |
| PLCγ2 | Y818 | > 2 | Phospholipase C gamma 2 | [8] |
| GRB2 | Y209 | > 2 | Adaptor protein | [8] |
These findings demonstrate the power of using allosteric SHP2 inhibitors as chemical probes to uncover novel substrates and expand our understanding of SHP2-mediated signaling. The protocols and data presented here provide a robust framework for researchers to employ LY6 for similar discoveries in their own systems of interest.
References
- 1. The Allosteric Site on SHP2’s Protein Tyrosine Phosphatase Domain is Targetable with Druglike Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ProteomeXchange Dataset PXD049123 [central.proteomexchange.org]
- 4. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SHP2 regulates GluA2 tyrosine phosphorylation required for AMPA receptor endocytosis and mGluR-LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]
- 9. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application of SHP2 Inhibitor LY6 in Patient-Derived Xenograft (PDX) Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1] SHP2 is a key regulator of signaling cascades downstream of multiple receptor tyrosine kinases (RTKs), including RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[2][3] Its role as a positive regulator in these pathways makes it a compelling target for cancer therapy.[4][5] Dysregulation of SHP2 activity has been implicated in the development and progression of various solid tumors.[2] Allosteric inhibitors of SHP2 have shown promise in preclinical studies, particularly in patient-derived xenograft (PDX) models, which closely mimic the heterogeneity and biology of human tumors.[6]
This document provides detailed application notes and protocols for the use of a representative SHP2 inhibitor, herein referred to as LY6, in PDX models. While specific data for a compound named "LY6" is limited, with one source indicating it as a potent and selective SHP2 inhibitor with an IC50 of 9.8 µM, this document will draw upon the extensive preclinical data available for other well-characterized allosteric SHP2 inhibitors, such as TNO155 and RMC-4550, to provide a comprehensive guide for researchers.[7] These inhibitors have demonstrated efficacy in PDX models of various cancers, often in combination with other targeted therapies.[8][9][10]
Signaling Pathways and Mechanism of Action
SHP2 acts as a critical node in multiple signaling pathways initiated by RTK activation. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for SHP2. This leads to a conformational change in SHP2, activating its phosphatase activity and subsequently promoting the activation of the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.[4] Allosteric SHP2 inhibitors, such as LY6, stabilize the inactive conformation of SHP2, thereby preventing its activation and downstream signaling.
Caption: SHP2 signaling pathway and the inhibitory action of LY6.
Application in PDX Models
PDX models are established by implanting tumor tissue from a patient directly into an immunodeficient mouse, thereby preserving the original tumor's architecture, heterogeneity, and molecular characteristics.[11][12] These models are invaluable for preclinical evaluation of targeted therapies like SHP2 inhibitors.
Efficacy of SHP2 Inhibitors in PDX Models (Representative Data)
The following tables summarize the anti-tumor activity of SHP2 inhibitors in various PDX models, based on published studies of compounds like TNO155. This data is intended to be representative of the potential efficacy of a potent SHP2 inhibitor like LY6.
Table 1: Monotherapy Activity of a Representative SHP2 Inhibitor (TNO155) in PDX Models
| Cancer Type | PDX Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| Lung Cancer (KRAS mutant) | LGX-172 | TNO155 | 50 mg/kg, QD | 58 | [8] |
| Colorectal Cancer (KRAS mutant) | CRX-034 | TNO155 | 50 mg/kg, QD | 45 | [8] |
| Pancreatic Cancer (KRAS mutant) | PAX-123 | TNO155 | 50 mg/kg, QD | 62 | [13] |
Table 2: Combination Therapy with a Representative SHP2 Inhibitor (TNO155) in PDX Models
| Cancer Type | PDX Model | Combination Treatment | Dosing Schedule | TGI (%) | Reference |
| Lung Cancer (EGFR mutant) | LGX-212 | TNO155 + Nazartinib | 50 mg/kg QD + 25 mg/kg QD | >90 (synergistic) | [10] |
| Colorectal Cancer (BRAF V600E) | CRX-101 | TNO155 + Dabrafenib + Trametinib | 50 mg/kg QD + 30 mg/kg QD + 1 mg/kg QD | >100 (regression) | [8] |
| Lung Cancer (KRAS G12C) | LGX-456 | TNO155 + KRAS G12C Inhibitor | 50 mg/kg QD + 100 mg/kg QD | >95 (synergistic) | [13] |
| Colorectal Cancer (KRAS mutant) | CRX-089 | TNO155 + Ribociclib (CDK4/6i) | 50 mg/kg QD + 100 mg/kg QD | 85 | [8][10] |
Experimental Protocols
The following are detailed protocols for conducting preclinical efficacy studies of a SHP2 inhibitor like LY6 in PDX models.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approved protocols.
-
Implantation:
-
Anesthetize 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Surgically implant a small fragment (approx. 3x3 mm) of the patient's tumor subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor.
-
Remove any necrotic tissue and passage the tumor fragments into new recipient mice for cohort expansion. Most preclinical studies use PDX models between passages 2 and 5 to minimize genetic drift.
-
Caption: Workflow for the establishment and expansion of PDX models.
Protocol 2: In Vivo Efficacy Study of LY6 in PDX Models
-
Cohort Formation:
-
Once tumors in the expanded cohort of PDX-bearing mice reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Treatment groups can include: Vehicle control, LY6 monotherapy, combination agent monotherapy, and LY6 in combination with the other agent.
-
-
Drug Formulation and Administration:
-
Formulate LY6 and any combination agents in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer the treatments to the mice via the desired route (e.g., oral gavage) and schedule (e.g., once daily, 5 days a week). Dosing should be based on prior pharmacokinetic and tolerability studies.
-
-
Tumor Growth and Body Weight Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity. A body weight loss of over 20% may necessitate euthanasia.
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
-
Protocol 3: Pharmacodynamic (PD) and Biomarker Analysis
-
Western Blotting:
-
Prepare protein lysates from a portion of the collected tumor tissue.
-
Perform Western blotting to assess the levels of phosphorylated and total proteins in the SHP2 signaling pathway (e.g., p-ERK, total ERK, p-MEK, total MEK). A reduction in the ratio of phosphorylated to total protein would indicate target engagement by LY6.
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Perform IHC staining for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the treatment.
-
Caption: Workflow for an in vivo efficacy study using PDX models.
Conclusion
The use of SHP2 inhibitors like LY6 in patient-derived xenograft models provides a robust platform for preclinical evaluation of their anti-tumor activity and for identifying rational combination strategies. The protocols and data presented here, based on extensive research with similar allosteric SHP2 inhibitors, offer a comprehensive guide for researchers aiming to investigate the therapeutic potential of targeting SHP2 in various cancer types. Careful experimental design, including the selection of appropriate PDX models and robust pharmacodynamic analyses, is critical for the successful translation of these promising preclinical findings into clinical applications.
References
- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDX-based Drug Screening - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Future Clinical Trial Design Considerations for SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various human cancers.[1][2] SHP2 acts as a central node, transducing signals from receptor tyrosine kinases (RTKs) to downstream effectors like RAS.[3] Its role in promoting cell proliferation and survival has made it a compelling target for cancer therapy.[2]
Allosteric inhibitors of SHP2 have emerged as a promising class of targeted therapies. These inhibitors stabilize SHP2 in its inactive conformation, thereby blocking downstream signaling. While SHP2 inhibitors have shown modest activity as monotherapies, their true potential appears to lie in combination with other targeted agents, such as KRAS G12C inhibitors or MEK inhibitors, to overcome adaptive resistance.[3][4]
This document provides detailed application notes and protocols for the preclinical and clinical development of SHP2 inhibitors, using the hypothetical inhibitor LY6 as an example. It summarizes key data from existing SHP2 inhibitors and outlines future clinical trial design considerations to maximize their therapeutic potential.
Preclinical Evaluation of SHP2 Inhibitors
A thorough preclinical evaluation is essential to characterize the potency, selectivity, and anti-tumor activity of a novel SHP2 inhibitor like LY6.
Table 1: Preclinical Profile of Representative SHP2 Inhibitors
| Parameter | JAB-3312 | RMC-4630 | TNO155 | HMPL-415 |
| Potency | >20x more potent than other SHP2i in preclinical setting[5] | Potent, selective, orally bioavailable[6] | Potent inhibitor, binds to allosteric site[7] | IC50 of 0.4 nM (full-length human SHP2)[2] |
| Cellular Activity | Lowest clinical dose (1-4 mg QD) among SHP2i[5] | Shrinks tumors with KRAS G12C, NF1 LOF, BRAF Class3 mutations[6] | Dose-dependent suppression of p-ERK and p-MEK[7] | Inhibits p-ERK with IC50s of 1-3 nM in various cell lines[2] |
| In Vivo Activity | Combination with glecirasib shows synergistic tumor killing[8] | Induces tumor shrinkage in xenograft models[9] | Potent in vivo antitumor activity[10] | Tumor regression in most xenograft models at 3 mg/kg/day[2] |
Experimental Protocols
This protocol describes a biochemical assay to determine the in vitro potency of an SHP2 inhibitor.
Materials:
-
Recombinant full-length human SHP2 protein
-
Fluorogenic phosphatase substrate, e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20)[11]
-
Dually phosphorylated peptide derived from insulin receptor substrate 1 (IRS-1) for SHP2 activation[11][12]
-
SHP2 inhibitor (e.g., LY6)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of SHP2 in the assay buffer.
-
To activate wild-type SHP2, pre-incubate the enzyme with the dually phosphorylated IRS-1 peptide.[11][12]
-
Prepare serial dilutions of the SHP2 inhibitor (LY6) in DMSO.
-
Add the SHP2 inhibitor dilutions to the wells of the 384-well plate.
-
Add the activated SHP2 enzyme solution to the wells.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol assesses the ability of an SHP2 inhibitor to block downstream MAPK signaling in a cellular context.
Materials:
-
Cancer cell lines with known RTK or RAS pathway alterations (e.g., KRAS G12C mutant)
-
Cell culture medium and supplements
-
SHP2 inhibitor (e.g., LY6)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-SHP2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the SHP2 inhibitor (LY6) for a specified time (e.g., 2, 6, or 24 hours).[13][14]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK and the loading control.
This protocol evaluates the anti-tumor efficacy of an SHP2 inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Cancer cell line for tumor implantation (e.g., CT-26 colon cancer cells)[15]
-
SHP2 inhibitor (e.g., LY6) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.[15]
-
Monitor tumor growth until tumors reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the SHP2 inhibitor (LY6) or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for p-ERK, immunohistochemistry).
-
Analyze the data to determine the effect of the SHP2 inhibitor on tumor growth.
Signaling Pathways and Experimental Workflows
References
- 1. Double-edged roles of protein tyrosine phosphatase SHP2 in cancer and its inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irbm.com [irbm.com]
- 3. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Jacobio’s SHP2 Inhibitor JAB-3312 Published in Journal of Medicinal Chemistry | Jacobio Pharma [jacobiopharma.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jacobio Completes First Patient Dosage in the Phase III Clinical Trial of JAB-3312 in Combination with Glecirasib | Jacobio Pharma [jacobiopharma.com]
- 9. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling SHP2 inhibitor LY6
For researchers, scientists, and drug development professionals, the safe handling of potent small molecule inhibitors like SHP2 inhibitor LY6 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Compound Details:
| Property | Value | Source |
| Synonyms | LY6 | [1][2] |
| CAS Number | 2296718-09-5 | [2][3][4] |
| Molecular Formula | C30H27Cl2N3O4 | [3][4] |
| IC50 | 9.8 µM for SHP2 | [1][2][3] |
| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months. | [4] |
Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor, it should be handled with the same precautions as other hazardous drugs or antineoplastic agents. The primary routes of exposure are inhalation of dust or aerosols, skin absorption, and ingestion.[5][6] Therefore, a comprehensive PPE strategy is crucial.
Recommended PPE:
| PPE Component | Specification | Rationale |
| Gloves | Double chemotherapy-rated gloves (e.g., nitrile) | Provides maximum protection against chemical permeation. The outer glove should be removed and disposed of immediately after handling the compound.[7][8] |
| Gown | Disposable, solid-front, low-permeability fabric with long sleeves and tight-fitting cuffs | Protects skin and clothing from contamination.[7] |
| Eye Protection | Safety goggles or a full-face shield | Protects against splashes and aerosols.[8] |
| Respiratory Protection | NIOSH-certified respirator (e.g., N95) | Recommended when handling the solid compound outside of a containment device to prevent inhalation of powder. A full respiratory program, including fit-testing, is required.[5][9] |
Handling and Operational Plan
Preparation and Handling Workflow:
All handling of this compound, especially the initial weighing and reconstitution of the solid powder, should be performed in a designated containment device to minimize exposure.
-
Preparation:
-
Work within a certified Class II Biosafety Cabinet (BSC) or a powder containment hood.[5]
-
Before starting, assemble all necessary materials, including the compound, solvent, pipettes, and waste containers.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Reconstitution:
-
Carefully weigh the desired amount of the solid compound.
-
Add the appropriate solvent (e.g., DMSO) to the vial to create a stock solution.[4]
-
Ensure the vial is securely capped and vortexed to fully dissolve the compound.
-
-
Use in Experiments:
-
When diluting the stock solution for experiments, continue to work within a containment device.
-
Use Luer-Lok syringes to prevent accidental needle detachment.[8]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Contaminated Sharps: Needles and syringes that have come into contact with the compound should be disposed of in a designated sharps container for hazardous chemical waste.[8] If the syringe contains residual drug, it must be disposed of as bulk hazardous chemical waste, not in a standard sharps container.[8]
-
Contaminated Consumables: All disposable items such as gloves, gowns, and pipette tips that are contaminated with the inhibitor should be placed in a clearly labeled, sealed hazardous waste bag.[6]
-
Bulk Waste: Unused or expired compound, as well as concentrated solutions, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not mix this waste with other chemical waste streams.[8]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment. Always consult your institution's specific safety protocols and the available safety data for any chemical you are working with.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound |CAS: 2296718-09-5 Probechem Biochemicals [probechem.com]
- 5. gerpac.eu [gerpac.eu]
- 6. osha.gov [osha.gov]
- 7. osha.gov [osha.gov]
- 8. web.uri.edu [web.uri.edu]
- 9. ashp.org [ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
